KU-60019
Description
Properties
IUPAC Name |
2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-N-[5-(6-morpholin-4-yl-4-oxopyran-2-yl)-9H-thioxanthen-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33N3O5S/c1-19-16-32(17-20(2)37-19)18-28(35)31-23-6-7-27-22(13-23)12-21-4-3-5-25(30(21)39-27)26-14-24(34)15-29(38-26)33-8-10-36-11-9-33/h3-7,13-15,19-20H,8-12,16-18H2,1-2H3,(H,31,35)/t19-,20+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCELLOWTHJGVIC-BGYRXZFFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(=O)NC2=CC3=C(C=C2)SC4=C(C3)C=CC=C4C5=CC(=O)C=C(O5)N6CCOCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)CC(=O)NC2=CC3=C(C=C2)SC4=C(C3)C=CC=C4C5=CC(=O)C=C(O5)N6CCOCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00580453 | |
| Record name | 2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-N-{5-[6-(morpholin-4-yl)-4-oxo-4H-pyran-2-yl]-9H-thioxanthen-2-yl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00580453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
547.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
925701-49-1 | |
| Record name | KU-60019 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0925701491 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-N-{5-[6-(morpholin-4-yl)-4-oxo-4H-pyran-2-yl]-9H-thioxanthen-2-yl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00580453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | KU-60019 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IAN358A69K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
KU-60019: A Technical Guide to its Mechanism of Action in the DNA Damage Response
For Researchers, Scientists, and Drug Development Professionals
Introduction
KU-60019 is a second-generation, highly potent and selective small molecule inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the cellular response to DNA double-strand breaks (DSBs).[1][2][3] As a central component of the DNA Damage Response (DDR) network, ATM activation triggers a cascade of signaling events that orchestrate cell cycle arrest, DNA repair, or apoptosis.[4] Consequently, inhibitors of ATM, such as this compound, are valuable tools for both basic research and as potential therapeutic agents to sensitize cancer cells to radiation and chemotherapy.[1][5][6] This guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, experimental protocols, and pathway diagrams.
Core Mechanism of Action: ATM Inhibition
At its core, this compound functions as an ATP-competitive inhibitor of the ATM kinase.[7] In the presence of DNA double-strand breaks, the MRE11-RAD50-NBS1 (MRN) complex recruits and activates ATM. Activated ATM then phosphorylates a multitude of downstream substrates to initiate the DDR.[8] this compound binds to the ATP-binding pocket of ATM, preventing the phosphorylation of these substrates and effectively halting the DDR signaling cascade at its origin. This inhibition is rapid and reversible.[3][7]
The consequences of ATM inhibition by this compound are multifaceted:
-
Abrogation of Cell Cycle Checkpoints: By preventing the phosphorylation and activation of key cell cycle regulators such as p53 and CHK2, this compound disrupts the G1/S and G2/M checkpoints that are normally activated in response to DNA damage.[1][5] This allows cells with damaged DNA to proceed through the cell cycle, ultimately leading to mitotic catastrophe and cell death.
-
Impaired DNA Repair: this compound inhibits the phosphorylation of numerous proteins involved in DNA repair, including the histone variant H2AX (to form γ-H2AX) and KAP1.[3][8] The formation of γ-H2AX foci is a critical early event in the recruitment of DNA repair factors to the site of damage. By blocking this, this compound compromises the efficient repair of DSBs.
-
Radiosensitization and Chemosensitization: By crippling the cell's ability to respond to and repair DNA damage, this compound significantly enhances the cytotoxic effects of DNA-damaging agents like ionizing radiation (IR) and certain chemotherapeutics, such as topoisomerase II poisons.[2][6][9][10]
-
Inhibition of Pro-Survival Signaling: Beyond its role in the DDR, this compound has been shown to reduce the phosphorylation of AKT at serine 473, thereby inhibiting a critical pro-survival signaling pathway.[1][2][11] This action may contribute to its anti-cancer effects independently of its role in the DDR.
Quantitative Data
The potency and selectivity of this compound have been characterized in numerous studies. The following tables summarize key quantitative data.
Table 1: In Vitro Kinase Inhibitory Potency and Selectivity
| Kinase | IC50 | Ki | Selectivity vs. ATM (fold) |
| ATM | 6.3 nM[4][11][12] | 2.2 nM (for KU-55933) | 1 |
| DNA-PKcs | 1.7 µM[11][12] | Not Reported | ~270 |
| ATR | >10 µM[11][12] | Not Reported | >1600 |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Table 2: Effective Concentrations for Inhibition of Downstream ATM Targets
| Cell Line | ATM Target | Treatment | This compound Concentration | Result |
| U87 Glioma | p53 (S15) | 10 Gy IR | 1 µM | Partial Inhibition[1][12] |
| U87 Glioma | p53 (S15) | 10 Gy IR | 3 µM | Complete Inhibition[1][12] |
| U1242 Glioma | CHK2 (T68) | 5 Gy IR | 3 µM | Complete Inhibition[1] |
| U1242 Glioma | p53 (S15) | IR | 300 nM | Complete Inhibition[3] |
| U1242 Glioma | γ-H2AX (S139) | IR | 300 nM | Complete Inhibition[3] |
| MCF-7 Breast Cancer | p-p53 (Ser15) | Doxorubicin | Not Specified | Inhibition of phosphorylation[5] |
Table 3: Radiosensitization Enhancement
| Cell Line | This compound Concentration | Dose-Enhancement Ratio (DER) |
| Human Glioma | 1 µM | 1.7[11] |
| Human Glioma | 10 µM | 4.4[1][11] |
Signaling Pathways and Experimental Workflows
Diagram 1: DNA Damage Response Pathway and this compound Inhibition
References
- 1. Improved ATM kinase inhibitor this compound radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved ATM kinase inhibitor this compound radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound, ATM kinase inhibitor (CAS 925701-49-1) | Abcam [abcam.com]
- 5. Improved ataxia telangiectasia mutated kinase inhibitor KU60019 provides a promising treatment strategy for non-invasive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATM inhibitor KU60019 synergistically sensitizes lung cancer cells to topoisomerase II poisons by multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of ATM kinase activity does not phenocopy ATM protein disruption: Implications for the clinical utility of ATM kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
What is the difference between KU-60019 and KU-55933?
An In-depth Technical Guide to the Core Differences Between KU-60019 and KU-55933
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two pivotal small molecule inhibitors of the Ataxia-Telangiectasia Mutated (ATM) kinase: KU-55933 and its improved analogue, this compound. This document outlines their mechanisms of action, potency, specificity, and effects on cellular signaling pathways, supported by quantitative data, experimental methodologies, and pathway visualizations.
Core Molecular Target and Mechanism of Action
Both KU-55933 and this compound are potent, ATP-competitive inhibitors of ATM kinase.[1][2] ATM is a master regulator of the DNA damage response (DDR), a critical cellular process for maintaining genomic stability. Upon DNA double-strand breaks (DSBs), ATM is activated and phosphorylates a multitude of downstream substrates to initiate cell cycle arrest, DNA repair, or apoptosis. By competing with ATP for the kinase domain of ATM, both KU-55933 and this compound effectively block this signaling cascade.
Potency and Specificity: A Quantitative Comparison
This compound was developed as a more potent and effective analogue of KU-55933.[3][4][5] The following tables summarize the key quantitative differences in their inhibitory activities.
Table 1: In Vitro Kinase Inhibitory Potency
| Inhibitor | Target | IC50 (nM) | Ki (nM) |
| KU-55933 | ATM | 12.9[6][7] | 2.2[1][2][6][7] |
| This compound | ATM | 6.3[4][5][8][9] | ~1.1 (inferred) |
IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor that is required for 50% inhibition of the target enzyme's activity in vitro. A lower IC50 value indicates a more potent inhibitor. Ki (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half maximum inhibition.
Table 2: Selectivity Profile Against Other PIKK Family Kinases
| Inhibitor | DNA-PK (IC50) | ATR (IC50) | mTOR (IC50) | PI3K (IC50) |
| KU-55933 | 2,500 nM[1][2][6] | >100,000 nM[1][2] | 9,300 nM[1][2][6] | 16,600 nM[1][2][6] |
| This compound | 1,700 nM[4][5][9] | >10,000 nM[4][5][9] | Not significantly inhibited[4] | Not significantly inhibited[4] |
This table highlights the high selectivity of both inhibitors for ATM over other related kinases.
Cellular Effects and Signaling Pathways
The enhanced potency of this compound translates to more effective inhibition of ATM-dependent signaling in cellular contexts.
Inhibition of the DNA Damage Response
In response to ionizing radiation (IR), this compound is approximately 10-fold more effective than KU-55933 at inhibiting the phosphorylation of key ATM substrates, including p53 (at Ser15), H2AX (producing γ-H2AX), and CHK2.[3][5] For instance, 3 µM of this compound can completely block IR-induced p53 phosphorylation, a feat that requires 10 µM of KU-55933.[5] This potent inhibition of the DDR leads to increased radiosensitization of cancer cells.
Impact on Pro-Survival Signaling
Interestingly, both inhibitors have been shown to affect the pro-survival AKT signaling pathway. This compound can reduce both basal and insulin-induced phosphorylation of AKT at Ser473.[3] This suggests a role for ATM in regulating AKT signaling, potentially through a phosphatase. The inhibition of this pro-survival pathway may contribute to the anti-cancer effects of these compounds beyond their role in the DDR. KU-55933 has also been shown to block the phosphorylation of Akt induced by growth factors in cancer cells.[10]
Effects on Cell Migration and Invasion
This compound has been demonstrated to inhibit the migration and invasion of glioma cells in vitro.[3] This effect is linked to the inhibition of AKT and ERK signaling pathways, suggesting that ATM may play a role in regulating cell motility.
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to characterize and compare KU-55933 and this compound.
In Vitro Kinase Assay
This assay is used to determine the IC50 and Ki values of the inhibitors against purified kinases.
Methodology:
-
Reaction Mixture Preparation: A reaction buffer containing a specific concentration of the purified kinase (e.g., recombinant ATM), a peptide substrate, and ATP (often radiolabeled, e.g., [γ-³²P]ATP) is prepared.
-
Inhibitor Addition: Serial dilutions of KU-55933 or this compound are added to the reaction mixture.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of a metal cofactor (e.g., Mn²⁺) and incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. For radiolabeled assays, this can be done by spotting the mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring the remaining radioactivity using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is plotted against the inhibitor concentration to calculate the IC50 value.
Western Blot Analysis for Phosphoprotein Detection
This technique is used to assess the phosphorylation status of ATM targets within cells.
Methodology:
-
Cell Culture and Treatment: Cells (e.g., human glioma cell lines U87 or U1242) are cultured and treated with KU-55933 or this compound for a specified time before being exposed to ionizing radiation to induce DNA damage.
-
Cell Lysis: Cells are harvested and lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated form of the target protein (e.g., anti-phospho-p53 Ser15) and a loading control (e.g., anti-β-actin). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The signal is detected using a chemiluminescent substrate and imaged. The band intensities are quantified to determine the relative levels of protein phosphorylation.
Cell Viability and Proliferation Assays
These assays measure the effect of the inhibitors on cell survival and growth.
Methodology (MTT Assay Example):
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere.
-
Treatment: Cells are treated with various concentrations of KU-55933 or this compound.
-
Incubation: The plate is incubated for a defined period (e.g., 24-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.
Cell Migration and Invasion Assays
These assays evaluate the impact of the inhibitors on cell motility.
Methodology (Transwell Assay Example):
-
Chamber Preparation: Transwell inserts with a porous membrane are placed in a multi-well plate. For invasion assays, the membrane is coated with a basement membrane extract (e.g., Matrigel).
-
Cell Seeding: Cells, pre-treated with the inhibitor or a vehicle control, are seeded in the upper chamber in a serum-free medium.
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).
-
Incubation: The plate is incubated to allow cells to migrate or invade through the membrane.
-
Cell Staining and Quantification: Non-migrated cells on the upper surface of the membrane are removed. The migrated/invaded cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
Conclusion
This compound is a significantly more potent and effective inhibitor of ATM kinase than its predecessor, KU-55933. This enhanced potency is evident in its lower IC50 value and its superior ability to inhibit ATM-dependent signaling and radiosensitize cancer cells at lower concentrations. Both compounds have demonstrated high selectivity for ATM and have been instrumental in elucidating the role of ATM in the DNA damage response and other cellular processes like pro-survival signaling and cell migration. The improved characteristics of this compound make it a more valuable tool for research and a more promising candidate for further therapeutic development.
References
- 1. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 2. Improved ATM kinase inhibitor this compound radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. angiotensin-1-2-1-8-amide.com [angiotensin-1-2-1-8-amide.com]
- 4. ss-amyloid-1-11.com [ss-amyloid-1-11.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ATM kinase inhibition preferentially sensitizes p53 mutant glioma to ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
KU-60019: A Potent and Selective ATM Kinase Inhibitor for Research and Drug Development
An In-depth Technical Guide
KU-60019 is a highly potent and selective second-generation inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR). This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its potency and selectivity, detailed experimental protocols for its characterization, and visualizations of the associated signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals working in the fields of oncology, cell biology, and pharmacology.
Core Concepts: Mechanism of Action
This compound functions as an ATP-competitive inhibitor of ATM kinase.[1] In response to DNA double-strand breaks (DSBs), ATM is activated and phosphorylates a multitude of downstream substrates to initiate cell cycle arrest, DNA repair, or apoptosis. By binding to the ATP-binding pocket of ATM, this compound effectively blocks this phosphorylation cascade, thereby sensitizing cancer cells to DNA-damaging agents such as ionizing radiation and certain chemotherapeutics.
Quantitative Data
The potency and selectivity of this compound have been extensively characterized in various in vitro assays. The following tables summarize the key quantitative data.
| Parameter | Value | Assay Conditions | Reference |
| IC50 (ATM) | 6.3 nM | Cell-free kinase assay | [1][2] |
| Selectivity | |||
| vs. DNA-PK | ~270-fold | Cell-free kinase assay (IC50 = 1.7 µM) | [2] |
| vs. ATR | >1600-fold | Cell-free kinase assay (IC50 > 10 µM) | [2] |
Table 1: In Vitro Potency and Selectivity of this compound
| Cell Line | Treatment | Effect | Reference |
| Human Glioma (U87, U1242) | 1 µM this compound + Radiation | >70% decrease in p53 (S15) phosphorylation | [2] |
| Human Glioma (U87) | 3 µM this compound | Blocks basal AKT (S473) phosphorylation by ~70% | [2] |
| Human Glioma (U87) | 3 µM this compound + Insulin | Blocks insulin-induced AKT (S473) phosphorylation by ~50% | [2] |
Table 2: Cellular Activity of this compound
Experimental Protocols
Detailed methodologies for key experiments used to characterize this compound are provided below.
ATM Kinase Inhibition Assay (Cell-free)
This assay quantifies the ability of this compound to inhibit the kinase activity of purified ATM.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 10 mM MnCl2, 1 mM DTT, and 5 µM ATP.
-
Enzyme and Substrate: Add purified recombinant ATM kinase and a suitable substrate (e.g., a peptide containing the ATM recognition motif) to the reaction mixture.
-
Inhibitor Addition: Add varying concentrations of this compound (typically in DMSO, with a final DMSO concentration kept constant across all wells) to the reaction mixture.
-
Initiation and Incubation: Initiate the kinase reaction by adding radiolabeled ATP (e.g., [γ-³²P]ATP) and incubate at 30°C for a specified time (e.g., 30 minutes).
-
Termination and Detection: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto a phosphocellulose membrane, wash to remove unincorporated ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blotting for Downstream ATM Targets
This protocol is used to assess the effect of this compound on the phosphorylation of key ATM substrates in cells.
-
Cell Culture and Treatment: Plate cells (e.g., U87 or A549) and allow them to adhere overnight. Treat the cells with this compound at the desired concentrations for a specified duration. To induce DNA damage, cells can be exposed to ionizing radiation (IR) or treated with a radiomimetic agent like bleomycin.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated proteins (e.g., p-ATM Ser1981, p-p53 Ser15, γ-H2AX Ser139, p-CHK2 Thr68) and total proteins overnight at 4°C.[3][4]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Cell Viability Assay (AlamarBlue)
This assay measures the metabolic activity of cells as an indicator of cell viability.[5][6][7][8][9]
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the assay period.
-
Compound Treatment: After cell attachment, treat the cells with a range of this compound concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
AlamarBlue Addition: Add AlamarBlue reagent to each well at 10% of the culture volume.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light, allowing viable cells to reduce resazurin to the fluorescent resorufin.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) by plotting the data.
Transwell Migration and Invasion Assays
These assays assess the effect of this compound on the migratory and invasive potential of cancer cells.[10][11][12][13]
-
Insert Preparation: For invasion assays, coat the upper surface of Transwell inserts (8 µm pore size) with a thin layer of Matrigel and allow it to solidify. For migration assays, no coating is necessary.
-
Cell Seeding: Resuspend serum-starved cells in serum-free medium containing this compound or vehicle and seed them into the upper chamber of the inserts.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate for a period that allows for cell migration/invasion (e.g., 24-48 hours).
-
Cell Removal and Fixation: Carefully remove the non-migrated/non-invaded cells from the upper surface of the insert with a cotton swab. Fix the cells that have migrated to the lower surface with methanol or ethanol.
-
Staining and Visualization: Stain the migrated/invaded cells with crystal violet. Visualize and count the stained cells under a microscope.
-
Data Analysis: Quantify the number of migrated/invaded cells per field of view and compare the results between treated and control groups.
Clonogenic Survival Assay
This assay determines the ability of single cells to form colonies after treatment with this compound and/or radiation, assessing long-term cell survival.[14][15][16][17][18]
-
Cell Seeding: Seed a known number of cells into 6-well plates. The seeding density should be optimized to yield a countable number of colonies (e.g., 50-150) in the control wells.
-
Treatment: Treat the cells with this compound for a specified period before and/or after irradiation with various doses of ionizing radiation.
-
Incubation: After treatment, replace the medium and incubate the plates for 10-14 days to allow for colony formation.
-
Fixation and Staining: Fix the colonies with a mixture of methanol and acetic acid and stain them with crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition. Plot the surviving fraction against the radiation dose to generate survival curves and determine the dose enhancement factor (DEF).
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to this compound.
Caption: ATM Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Western Blotting.
Caption: Workflow for AlamarBlue Cell Viability Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Functional Interaction of H2AX, NBS1, and p53 in ATM-Dependent DNA Damage Responses and Tumor Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential roles of ATR and ATM in p53, Chk1, and histone H2AX phosphorylation in response to hyperoxia: ATR-dependent ATM activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. immunologicalsciences.com [immunologicalsciences.com]
- 6. allevi3d.com [allevi3d.com]
- 7. uniscience.co.kr [uniscience.co.kr]
- 8. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - US [thermofisher.com]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. snapcyte.com [snapcyte.com]
- 13. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. researchgate.net [researchgate.net]
- 15. A simple method to assess clonogenic survival of irradiated cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
The Role of KU-60019 in Cell Cycle Checkpoint Control: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
KU-60019 is a potent and specific second-generation inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a master regulator of the DNA damage response (DDR). By targeting ATM, this compound effectively abrogates cell cycle checkpoints, particularly the G1/S, intra-S, and G2/M checkpoints, leading to increased sensitivity of cancer cells to DNA damaging agents such as ionizing radiation and chemotherapy. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on cell cycle control, and detailed methodologies for its investigation.
Introduction
The integrity of the genome is paramount for cell survival and proper function. Cells have evolved intricate signaling networks, known as cell cycle checkpoints, to arrest cell cycle progression in response to DNA damage, allowing time for repair.[1][2] The ATM kinase is a critical apical kinase in the DDR pathway, activated by DNA double-strand breaks (DSBs).[1][3] Upon activation, ATM phosphorylates a plethora of downstream substrates, including p53 and CHK2, to initiate signaling cascades that result in cell cycle arrest, DNA repair, or apoptosis.[2][3] In many cancers, these checkpoint mechanisms are dysregulated, allowing for the accumulation of mutations and uncontrolled proliferation.
This compound is a highly specific small molecule inhibitor of ATM kinase activity.[4][5] It exhibits significantly greater potency and improved pharmacological properties compared to its predecessor, KU-55933.[4] By inhibiting ATM, this compound prevents the phosphorylation of downstream targets, thereby overriding the DNA damage-induced cell cycle arrest and pushing cells with damaged DNA into mitosis, a phenomenon that often leads to mitotic catastrophe and cell death. This chemosensitizing and radiosensitizing property makes this compound a promising agent in cancer therapy.[4][6]
Data Presentation: Quantitative Analysis of this compound Activity
The efficacy of this compound has been quantified through various in vitro assays, highlighting its potency and selectivity.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (ATM) | 6.3 nM | Cell-free assay | [5] |
| IC50 (DNA-PKcs) | 1.7 µM | Cell-free assay | [5] |
| IC50 (ATR) | >10 µM | Cell-free assay | [5] |
| Dose Enhancement Ratio (DER) at 1 µM | 1.7 | Human glioma cells | [7] |
| Dose Enhancement Ratio (DER) at 10 µM | 4.4 | Human glioma cells | [7] |
While specific percentages of cell cycle distribution for this compound as a single agent are not extensively tabulated in the literature, studies consistently report a significant G2/M arrest when used in combination with DNA damaging agents, indicating its role in abrogating the G2 checkpoint.[8][9]
Signaling Pathways and Mechanism of Action
This compound exerts its effects by directly inhibiting the kinase activity of ATM. This action disrupts the entire downstream signaling cascade that is normally initiated in response to DNA double-strand breaks.
Experimental Protocols
Western Blot Analysis of ATM Signaling
This protocol is for assessing the phosphorylation status of key ATM targets.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ATM (Ser1981), anti-ATM, anti-p-p53 (Ser15), anti-p53, anti-p-CHK2 (Thr68), anti-CHK2, anti-γ-H2AX (Ser139), and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Culture and treat cells with this compound and/or DNA damaging agents for the desired time.
-
Lyse cells in ice-cold lysis buffer.
-
Determine protein concentration using a protein assay.
-
Denature protein lysates by boiling in SDS-PAGE sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize protein bands using an ECL detection system.
Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) staining to determine the cell cycle distribution.
Materials:
-
Phosphate-buffered saline (PBS)
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest and wash cells with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate for at least 30 minutes on ice.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events.
-
Use cell cycle analysis software to quantify the percentage of cells in G1, S, and G2/M phases.
Experimental and Logical Workflows
The investigation of this compound's role in cell cycle checkpoint control typically follows a structured workflow.
The logical relationship of this compound's effect on cell cycle checkpoints in the context of DNA damage is a key aspect of its therapeutic potential.
Conclusion
This compound is a powerful tool for investigating the role of ATM in cell cycle checkpoint control and holds significant promise as a therapeutic agent. Its ability to specifically inhibit ATM kinase activity leads to the abrogation of DNA damage-induced cell cycle arrest, thereby sensitizing cancer cells to genotoxic therapies. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the potential of this compound in cancer treatment.
References
- 1. abeomics.com [abeomics.com]
- 2. researchgate.net [researchgate.net]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Improved ATM kinase inhibitor this compound radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ATM kinase inhibition preferentially sensitizes p53 mutant glioma to ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Inhibition of ATM kinase upregulates levels of cell death induced by cannabidiol and γ-irradiation in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
Technical Guide: The Impact of ATM Inhibitor KU-60019 on Glioma Cell Migration and Invasion
Audience: Researchers, scientists, and drug development professionals.
Abstract: Glioblastoma (GBM) remains one of the most aggressive and lethal forms of brain cancer, characterized by its highly infiltrative nature which renders surgical resection incomplete and contributes to tumor recurrence.[1][2] The Ataxia-Telangiectasia Mutated (ATM) kinase is a critical regulator of the DNA damage response (DDR), and its inhibition is a key strategy for radiosensitizing glioma cells.[1][3][4] The second-generation ATM inhibitor, KU-60019, has demonstrated significant potency not only as a radiosensitizer but also as a direct inhibitor of glioma cell migration and invasion.[1][5] This document provides an in-depth technical overview of this compound's effects on glioma cell motility, detailing the underlying signaling pathways, presenting quantitative data from key experiments, and outlining the methodologies for reproducing these findings.
Data Presentation: Quantitative Effects of this compound
This compound has been shown to significantly impede the migratory and invasive capabilities of various human glioma cell lines in a dose-dependent manner. The following tables summarize the quantitative findings from in vitro assays.
Table 1: Effect of this compound on Glioma Cell Migration
| Cell Line | Assay Type | This compound Concentration | % Inhibition of Migration (Approx.) | Reference |
|---|---|---|---|---|
| U87 | Transwell Migration | Dose-dependent (1-10 µM) | ≥70% | [3] |
| U1242 | Wound Healing (Scratch) | 3 µM | ≥50% |[3] |
Table 2: Effect of this compound on Glioma Cell Invasion
| Cell Line | Assay Type | This compound Concentration | % Inhibition of Invasion (Approx.) | Reference |
|---|---|---|---|---|
| U87 | Matrigel Transwell Invasion | 3 µM | ~60% | [3] |
| U1242 | Matrigel Transwell Invasion | 3 µM | ~60% |[3][6] |
Signaling Pathways Modulated by this compound
ATM kinase activity is not limited to the DNA damage response; it also influences critical prosurvival and motility pathways.[3][5] this compound exerts its anti-migratory and anti-invasive effects primarily by inhibiting ATM, which in turn modulates the downstream AKT and MEK/ERK signaling pathways.[3][7]
ATM/AKT Pathway: this compound has been shown to reduce the basal phosphorylation of AKT at the Serine 473 (S473) position.[3][4] The AKT pathway is a well-established promoter of cell survival, growth, and motility. By inhibiting ATM, this compound compromises this prosurvival signaling, contributing to the reduction in glioma cell migration and invasion.[3][5] Some evidence suggests that ATM may regulate a protein phosphatase that acts on AKT.[3][4]
ATM/MEK/ERK Pathway: Studies indicate that ATM also regulates glioma migration through the MEK/ERK pathway.[7] Inhibition of MEK, a kinase upstream of ERK, was found to reduce glioma cell migration in vitro, suggesting that this compound's impact on ATM may propagate through this axis to control cell motility.[7]
The following diagram illustrates the proposed signaling cascade.
Experimental Protocols
Detailed methodologies are crucial for the validation and extension of these findings. The following are protocols for the key assays used to evaluate glioma cell migration and invasion.
Wound Healing (Scratch) Assay
This assay provides a straightforward method for observing collective cell migration in vitro.
Principle: A "wound" is created in a confluent monolayer of glioma cells. The rate at which cells migrate to close the wound is measured over time, and this rate is compared between cells treated with this compound and untreated controls.
Protocol:
-
Cell Seeding: Seed glioma cells (e.g., U1242) in a 6-well or 12-well plate and culture until they form a confluent monolayer.[8]
-
Wound Creation: Using a sterile p200 pipette tip, create a straight scratch across the center of the monolayer.[9]
-
Washing: Gently wash the wells with Phosphate-Buffered Saline (PBS) to remove detached cells and debris.[10]
-
Treatment: Replace the PBS with fresh culture medium containing either this compound at the desired concentration (e.g., 3 µM) or a vehicle control (DMSO).
-
Imaging: Immediately capture an image of the scratch at time 0 using an inverted microscope. Continue to capture images of the same field at regular intervals (e.g., 6, 12, 24 hours).[11]
-
Analysis: Quantify the width of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the rate of wound closure. A significant decrease in the closure rate in the this compound-treated group compared to the control indicates inhibition of migration.[6]
Transwell Migration and Invasion Assay
This assay, also known as the Boyden chamber assay, quantifies the chemotactic ability of cells.[12][13] For invasion, the assay is modified with an extracellular matrix barrier.
Principle: Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane. The lower chamber contains a chemoattractant. Migratory cells move through the pores towards the chemoattractant. For invasion, the membrane is coated with a matrix (e.g., Matrigel), and only invasive cells can degrade the matrix and migrate through.[14]
Protocol:
-
Chamber Preparation:
-
Migration: Rehydrate Transwell inserts with 8 µm pores in serum-free medium.
-
Invasion: Thaw Matrigel on ice. Coat the top of the Transwell membrane with a thin layer of diluted Matrigel and allow it to solidify at 37°C.[13]
-
-
Chemoattractant: Fill the lower wells of the companion plate with culture medium containing a chemoattractant, such as 10% Fetal Bovine Serum (FBS).
-
Cell Seeding: Resuspend glioma cells (e.g., U87) in serum-free medium containing either this compound (e.g., 3 µM) or a vehicle control. Seed the cell suspension into the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C for a period that allows for migration/invasion but not proliferation (e.g., 6 hours for migration, 24-48 hours for invasion).[3][15]
-
Cell Removal: After incubation, carefully remove the non-migrated/non-invaded cells from the top surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the cells that have migrated to the underside of the membrane with methanol or 70% ethanol, and then stain them with a solution like 0.2% Crystal Violet.[13][14]
-
Quantification: Elute the stain and measure the absorbance with a plate reader, or count the number of stained cells in several microscopic fields. Compare the results from this compound-treated cells to the controls.
Western Blotting
Western blotting is used to detect and quantify specific proteins in a sample, providing insight into the activity of signaling pathways.
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific to target proteins (e.g., total ATM, p-AKT, p-p53).
Protocol:
-
Cell Lysis: Treat glioma cells with this compound for the desired time. Lyse the cells in RIPA buffer or 1X SDS sample buffer containing protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[16][17]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[17]
-
Blocking: Block the membrane with a solution of 5% nonfat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) to prevent non-specific antibody binding.[16]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the protein of interest (e.g., anti-p-AKT S473, anti-p-p53 S15, anti-γ-H2AX).[3][18] The dilution will be antibody-specific.
-
Secondary Antibody Incubation: Wash the membrane with TBST, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[17] Quantify band intensity and normalize to a loading control like β-actin or GAPDH.
Conclusion
The ATM kinase inhibitor this compound demonstrates a crucial dual function in glioma therapy. Beyond its established role as a potent radiosensitizer that disrupts the DNA damage response, it directly curtails the malignant spread of glioma cells by inhibiting migration and invasion.[1][3][4] This inhibitory action is mediated through the downregulation of key pro-motility signaling pathways, including AKT and MEK/ERK.[3][7] These findings underscore the therapeutic potential of targeting ATM not only to enhance the efficacy of radiation but also to actively limit tumor infiltration, a primary driver of GBM's lethality. Further preclinical and clinical investigation is warranted to fully realize the potential of this compound and similar ATM inhibitors as a cornerstone of glioblastoma treatment.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Molecular Mechanisms of Glioma Cell Motility | Exon Publications [exonpublications.com]
- 3. Improved ATM kinase inhibitor this compound radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved ATM kinase inhibitor this compound radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dynamic inhibition of ATM kinase provides a strategy for glioblastoma multiforme radiosensitization and growth control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Wound Healing Assay [bio-protocol.org]
- 9. Anticancer drug screening: standardization of in vitro wound healing assay [redalyc.org]
- 10. Wound-Healing Assay [bio-protocol.org]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Transwell In Vitro Cell Migration and Invasion Assays | Springer Nature Experiments [experiments.springernature.com]
- 13. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. Western Blot protocol for ATM Antibody (NB100-306): Novus Biologicals [novusbio.com]
- 18. researchgate.net [researchgate.net]
KU-60019: A Technical Guide to its Potential as a Chemosensitizer in Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
KU-60019, a potent and specific second-generation inhibitor of Ataxia-Telangiectasia Mutated (ATM) kinase, is emerging as a promising chemosensitizing agent for the treatment of breast cancer. By targeting the core of the DNA damage response (DDR), this compound disrupts the ability of cancer cells to repair the damage induced by conventional chemotherapeutic agents, thereby enhancing their cytotoxic effects. This technical guide provides an in-depth overview of the preclinical evidence supporting the use of this compound as a chemosensitizer in breast cancer, with a focus on its mechanism of action, synergistic interactions with standard-of-care chemotherapies, and the signaling pathways involved. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and development in this area.
Introduction
Breast cancer remains a leading cause of cancer-related mortality in women worldwide. While chemotherapy is a cornerstone of treatment, the development of drug resistance is a major clinical challenge. A key mechanism of resistance involves the robust DNA damage response (DDR) network in cancer cells, which allows them to survive the cytotoxic effects of DNA-damaging agents. The ATM kinase is a master regulator of the DDR, activated by DNA double-strand breaks (DSBs) induced by genotoxic agents like doxorubicin and cisplatin. Upon activation, ATM orchestrates cell cycle arrest, DNA repair, and, if the damage is irreparable, apoptosis.
This compound is a highly specific ATP-competitive inhibitor of ATM kinase, with an IC50 of 6.3 nM.[1] It is an improved analog of the first-generation ATM inhibitor KU-55933.[2] By inhibiting ATM, this compound prevents the phosphorylation of downstream targets, thereby abrogating the DDR and rendering cancer cells more susceptible to the effects of chemotherapy. This guide will explore the preclinical data that underscores the potential of this compound as a chemosensitizer in breast cancer.
Quantitative Data on Chemosensitization
The synergistic effect of this compound in combination with chemotherapeutic agents has been evaluated in various breast cancer cell lines. The following tables summarize the key quantitative findings.
| Cell Line | Treatment | IC50 | Fold-Sensitization | Reference |
| MCF-7 | Doxorubicin | 2.5 mg/L | - | [3] |
| MCF-7 | This compound | 12.4 µM | - | [3] |
| MCF-7 | Doxorubicin + this compound (3 µM) | Not explicitly stated, but significant increase in apoptosis and growth inhibition | Not explicitly stated, but demonstrated potent chemosensitization | [3] |
| MDA-MB-468 (PTEN-deficient) | Cisplatin | Not explicitly stated, but this compound enhanced sensitivity | Preferentially sensitizes PTEN-deficient cells | [4] |
| MDA-MB-231 (PTEN-wildtype) | Cisplatin | Not explicitly stated, but this compound slightly enhanced sensitivity | Slight enhancement of sensitivity | [4] |
Table 1: IC50 Values and Sensitization of Breast Cancer Cell Lines to Chemotherapy in the Presence of this compound.
| Cell Line | Treatment | Apoptosis Rate (% of cells) | Reference |
| MCF-7 | Control | Not specified | [3] |
| MCF-7 | This compound (3 µM) | Not specified | [3] |
| MCF-7 | Doxorubicin (0.25 mg/l) | Not specified | [3] |
| MCF-7 | Doxorubicin (0.25 mg/l) + this compound (3 µM) | Significantly higher than single agents | [3] |
| MDA-MB-468 | Cisplatin + this compound | Increased apoptosis (evidenced by PARP cleavage) | [4] |
Table 2: Effect of this compound on Chemotherapy-Induced Apoptosis in Breast Cancer Cell Lines.
Signaling Pathways
This compound exerts its chemosensitizing effects by modulating key signaling pathways involved in DNA damage response, cell survival, and metastasis.
ATM/p53 Signaling Pathway
In response to DNA damage, ATM phosphorylates p53 at Serine 15, leading to its stabilization and activation. Activated p53 then transcriptionally upregulates genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX). This compound, by inhibiting ATM, prevents the phosphorylation and activation of p53, thereby impairing the G1/S checkpoint and promoting the demise of cells with damaged DNA.[3]
Caption: ATM/p53 signaling in response to DNA damage and its inhibition by this compound.
Akt/E-cadherin Signaling Pathway
This compound has also been shown to inhibit the motility and invasion of breast cancer cells, potentially through the Akt/E-cadherin signaling pathway.[3] The PI3K/Akt pathway is a key regulator of cell survival and proliferation. Phosphorylated Akt (p-Akt) can promote epithelial-mesenchymal transition (EMT), a process that enhances cell motility and invasion, partly by downregulating the cell-cell adhesion molecule E-cadherin. This compound has been observed to decrease the levels of p-Akt, which may lead to an upregulation of E-cadherin, thereby suppressing the invasive phenotype of breast cancer cells.[3]
Caption: Proposed mechanism of this compound on the Akt/E-cadherin pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound's chemosensitizing effects in breast cancer.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound and chemotherapeutic agents on breast cancer cells.
Protocol:
-
Cell Seeding: Seed breast cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound, the chemotherapeutic agent (e.g., doxorubicin), or a combination of both for 24-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control group and determine the IC50 values.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by this compound and chemotherapy.
Protocol:
-
Cell Treatment: Treat breast cancer cells with this compound and/or the chemotherapeutic agent at the desired concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Western Blot Analysis
Objective: To analyze the expression and phosphorylation status of key proteins in the signaling pathways affected by this compound.
Protocol:
-
Protein Extraction: Treat cells as required, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-ATM, anti-ATM, anti-p-p53, anti-p53, anti-p-Akt, anti-Akt, anti-E-cadherin, anti-GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Transwell Migration and Invasion Assays
Objective: To assess the effect of this compound on the migratory and invasive potential of breast cancer cells.
Protocol:
-
Chamber Preparation: For invasion assays, coat the upper surface of a Transwell insert (8 µm pore size) with Matrigel. For migration assays, no coating is needed.
-
Cell Seeding: Seed serum-starved breast cancer cells in the upper chamber in serum-free medium.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Treatment: Add this compound to the upper chamber at the desired concentration.
-
Incubation: Incubate for 24-48 hours.
-
Cell Removal and Staining: Remove non-migrated/invaded cells from the upper surface of the membrane with a cotton swab. Fix and stain the cells that have migrated/invaded to the lower surface with crystal violet.
-
Quantification: Count the stained cells in several random fields under a microscope.
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating this compound as a chemosensitizer.
Conclusion and Future Directions
The preclinical data strongly suggest that this compound has significant potential as a chemosensitizer in breast cancer. By inhibiting the ATM-mediated DNA damage response, this compound enhances the efficacy of DNA-damaging agents like doxorubicin and cisplatin. Furthermore, its ability to suppress cell motility and invasion points to a broader anti-cancer activity.
Future research should focus on:
-
Expanding the scope of investigation: Evaluating the efficacy of this compound in combination with a wider range of chemotherapeutic agents and in diverse breast cancer subtypes, including triple-negative and HER2-positive models.
-
In vivo studies: Conducting comprehensive in vivo studies using patient-derived xenograft (PDX) models to validate the in vitro findings and assess the therapeutic window and potential toxicities.
-
Biomarker discovery: Identifying predictive biomarkers to select patients who are most likely to benefit from this compound combination therapy.
-
Clinical translation: Designing and initiating well-controlled clinical trials to evaluate the safety and efficacy of this compound in breast cancer patients.
References
- 1. Modifications to the Transwell Migration/Invasion Assay Method That Eases Assay Performance and Improves the Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 3. Improved ataxia telangiectasia mutated kinase inhibitor KU60019 provides a promising treatment strategy for non-invasive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increasing doxorubicin activity against breast cancer cells using PPARγ-ligands and by exploiting circadian rhythms - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the specificity of KU-60019 for ATM over other kinases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of cellular signaling, protein kinases play a pivotal role in orchestrating a vast array of physiological and pathological processes. Among these, the Ataxia-Telangiectasia Mutated (ATM) kinase stands as a master regulator of the DNA damage response (DDR), a critical cellular mechanism for maintaining genomic integrity. The development of small molecule inhibitors that can selectively target specific kinases has revolutionized both basic research and clinical oncology. KU-60019 has emerged as a potent and highly specific inhibitor of ATM kinase, demonstrating significant promise as a tool for dissecting ATM-dependent signaling pathways and as a potential therapeutic agent. This technical guide provides a comprehensive overview of the specificity of this compound for ATM over other kinases, supported by quantitative data, detailed experimental protocols, and visual representations of relevant cellular pathways and workflows.
Data Presentation: Kinase Selectivity of this compound
The remarkable specificity of this compound for ATM is a key attribute that distinguishes it from other kinase inhibitors. Extensive in vitro kinase profiling has demonstrated its potent inhibition of ATM with minimal off-target effects on a wide range of other kinases, including those from the same PI3K-like kinase (PIKK) family. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against ATM and other relevant kinases.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. ATM | Reference |
| ATM | 6.3 | - | [1][2][3] |
| DNA-PKcs | 1,700 | ~270-fold | [2][3] |
| ATR | >10,000 | >1,600-fold | [2][3] |
| mTOR | Not significantly inhibited | - | [3] |
| PI3K (p110β/p85α) | Not significantly inhibited | - | |
| PI3K (p120γ) | Not significantly inhibited | - | |
| PI3K (p110δ/p85α) | Not significantly inhibited | - |
Note: The IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in in vitro assays. The fold selectivity is calculated by dividing the IC50 of the off-target kinase by the IC50 of ATM.
Signaling Pathways and Experimental Workflows
To visually represent the cellular context in which this compound exerts its effects and the experimental approaches used to characterize its specificity, the following diagrams have been generated using Graphviz.
Caption: ATM Signaling Pathway Inhibition by this compound.
Caption: Experimental Workflow for this compound Specificity.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the characterization of this compound's specificity.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay is fundamental for determining the direct inhibitory effect of a compound on a purified kinase.
-
Objective: To quantify the concentration of this compound required to inhibit 50% of the enzymatic activity of ATM and other kinases.
-
Materials:
-
Recombinant human ATM, DNA-PK, ATR, mTOR, and PI3K kinases.
-
Specific peptide substrates for each kinase.
-
This compound stock solution (in DMSO).
-
ATP (Adenosine triphosphate).
-
Kinase assay buffer.
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay).
-
Microplate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a microplate, add the recombinant kinase to each well.
-
Add the serially diluted this compound or vehicle control (DMSO) to the wells and incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the specific substrate and ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
Measure the luminescence or fluorescence signal using a microplate reader.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Western Blot Analysis of ATM Signaling
This technique is used to assess the effect of this compound on the phosphorylation of ATM and its downstream targets in a cellular context.
-
Objective: To determine if this compound inhibits the autophosphorylation of ATM (e.g., at Ser1981) and the phosphorylation of its substrates (e.g., p53 at Ser15, CHK2 at Thr68, and H2AX at Ser139) in response to DNA damage.[4]
-
Cell Lines: Human glioma cell lines U87 and U1242 are commonly used.[4]
-
Materials:
-
Cell culture medium and supplements.
-
This compound.
-
Ionizing radiation source (e.g., X-ray irradiator).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: anti-phospho-ATM (Ser1981), anti-ATM, anti-phospho-p53 (Ser15), anti-p53, anti-phospho-CHK2 (Thr68), anti-CHK2, anti-phospho-H2AX (Ser139; γ-H2AX), and a loading control (e.g., anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) detection reagents.
-
Imaging system.
-
-
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Pre-treat cells with various concentrations of this compound (e.g., 1, 3, 10 µM) or vehicle control for 1 hour.[4]
-
Expose cells to ionizing radiation (e.g., 5-10 Gy) to induce DNA damage.[4]
-
Harvest cells at different time points post-irradiation (e.g., 15, 30, 60 minutes).[4]
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the total protein or loading control to determine the relative levels of protein phosphorylation.
-
Clonogenic Survival Assay
This assay assesses the ability of a single cell to proliferate and form a colony, providing a measure of cell reproductive integrity after treatment.
-
Objective: To evaluate the radiosensitizing effect of this compound by measuring the survival of cells after combined treatment with the inhibitor and radiation.
-
Cell Lines: Human glioma cell lines U87 and normal fibroblasts (NFs) are often used.[4]
-
Materials:
-
Cell culture medium and supplements.
-
This compound.
-
Ionizing radiation source.
-
Culture plates.
-
Fixing solution (e.g., methanol:acetic acid, 3:1).
-
Staining solution (e.g., 0.5% crystal violet in methanol).
-
-
Procedure:
-
Prepare single-cell suspensions of the desired cell lines.
-
Seed a known number of cells into culture plates. The number of cells seeded is adjusted based on the expected survival fraction for each treatment condition.
-
Allow cells to attach for several hours.
-
Treat the cells with this compound (e.g., 3 µM) or vehicle control.[4]
-
Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).[5]
-
Incubate the plates for a period that allows for colony formation (typically 10-14 days).
-
Fix the colonies with the fixing solution and then stain with crystal violet.
-
Count the number of colonies (containing at least 50 cells).
-
Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment condition.
-
Plot the surviving fraction as a function of the radiation dose on a log-linear scale to generate cell survival curves. The dose enhancement ratio (DER) can be calculated to quantify the radiosensitizing effect of this compound.
-
Cell Migration and Invasion Assays
These assays are used to investigate the effect of this compound on the migratory and invasive capabilities of cancer cells.
-
Objective: To determine if this compound can inhibit the migration and invasion of glioma cells.
-
Cell Lines: Human glioma cell lines U87 and U1242 are suitable for these assays.[4]
-
Materials:
-
Transwell inserts with a porous membrane (e.g., 8 µm pore size).
-
Matrigel (for invasion assay).
-
Cell culture medium with and without serum.
-
This compound.
-
Fixing solution (e.g., methanol).
-
Staining solution (e.g., crystal violet).
-
Microscope.
-
-
Procedure for Migration Assay:
-
Seed serum-starved cells in the upper chamber of a Transwell insert in serum-free medium containing various concentrations of this compound.
-
Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.
-
Incubate for a sufficient time to allow cell migration (e.g., 24 hours).
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several random fields under a microscope.
-
-
Procedure for Invasion Assay:
-
The procedure is similar to the migration assay, with the key difference being that the upper surface of the Transwell membrane is coated with a layer of Matrigel to simulate the extracellular matrix.
-
Cells must degrade the Matrigel barrier to invade and migrate to the lower chamber.
-
Quantification is performed in the same manner as the migration assay.
-
Conclusion
This compound stands out as a highly potent and selective inhibitor of ATM kinase. The quantitative data from in vitro kinase assays unequivocally demonstrate its preferential activity against ATM compared to other closely related kinases. This high degree of specificity, validated through cellular assays that show a clear dependence on ATM for its effects, makes this compound an invaluable tool for elucidating the complex roles of ATM in the DNA damage response and other cellular processes. The detailed experimental protocols provided in this guide offer a practical framework for researchers to further explore the multifaceted functions of ATM and to evaluate the therapeutic potential of ATM inhibition in various disease contexts, particularly in oncology. The continued investigation of this compound and next-generation ATM inhibitors holds the promise of advancing our understanding of fundamental cellular mechanisms and paving the way for novel therapeutic strategies.
References
- 1. Protocol to assess human glioma propagating cell migration on linear micropatterns mimicking brain invasion tracks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Improved ATM kinase inhibitor this compound radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATM kinase inhibition preferentially sensitizes p53 mutant glioma to ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
Beyond ATM: A Technical Guide to the Off-Target Profile of KU-60019
For Researchers, Scientists, and Drug Development Professionals
Introduction
KU-60019 is a potent and highly selective second-generation inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR).[1][2] With an IC50 of 6.3 nM for ATM, it offers a significant improvement in potency over its predecessor, KU-55933.[1][2][3][4] While renowned for its specificity, a comprehensive understanding of its interactions with other kinases is crucial for its application in both research and clinical development. This technical guide provides an in-depth overview of the known molecular targets of this compound beyond ATM, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways.
Off-Target Kinase Profile
This compound has been extensively profiled against a large panel of protein kinases to determine its selectivity. The most significant off-target activities are observed against other members of the phosphatidylinositol 3-kinase-related kinase (PIKK) family, namely DNA-dependent protein kinase (DNA-PKcs) and Ataxia-Telangiectasia and Rad3-related (ATR).
Quantitative Analysis of Off-Target Inhibition
The inhibitory activity of this compound against its primary target and key off-targets is summarized in the table below. The data highlights the remarkable selectivity of this compound for ATM.
| Target Kinase | IC50 (nM) | Selectivity vs. ATM | Reference |
| ATM | 6.3 | - | [1][3][4] |
| DNA-PKcs | 1,700 | ~270-fold | [1][3][4] |
| ATR | >10,000 | >1600-fold | [1][3][4] |
Kinase Selectivity Panel
In a broad screening panel, this compound was tested at a concentration of 1 µM against 229 different protein kinases. The results demonstrated a very high degree of selectivity, with minimal inhibition observed for the vast majority of the kinases in the panel.[1][5]
Table S1: Kinase Profiling of this compound at 1 µM
(A comprehensive list of the 229 kinases and the corresponding inhibition data can be found in the supplementary materials of the primary publication by Golding et al., Mol Cancer Ther 2009;8(10):2894–902.)
Minor inhibition was noted for some isoforms of phosphatidylinositol 3-kinase (PI3K). Specifically, at a 1 µM concentration, this compound inhibited PI3K (p110β/p85α) by 9%, PI3K (p120γ) by 3%, and PI3K (p110δ/p85α) by 27%. Notably, the mammalian target of rapamycin (mTOR), another PIKK family member, was not inhibited.
Indirect Effects on Pro-Survival Signaling
Beyond direct kinase inhibition, this compound has been shown to modulate key pro-survival signaling pathways, most notably by reducing the phosphorylation of AKT at the Serine-473 residue.[1][2][6] This effect is not due to direct inhibition of AKT or its upstream activators like PI3K, but rather an indirect consequence of ATM inhibition.
ATM-Dependent Regulation of Protein Phosphatase 2A (PP2A)
Research suggests that ATM regulates the activity of protein phosphatase 2A (PP2A), a major serine/threonine phosphatase.[6][7][8] ATM can phosphorylate the scaffolding subunit of PP2A (PR65/A), leading to its nuclear export and altered substrate specificity.[6][9] This ATM-dependent regulation of PP2A appears to be a key mechanism by which this compound influences AKT phosphorylation. By inhibiting ATM, this compound disrupts this regulatory axis, leading to increased PP2A activity towards AKT, resulting in its dephosphorylation and a subsequent reduction in pro-survival signaling.[1][6] This is supported by findings that the effect of this compound on AKT phosphorylation can be countered by the phosphatase inhibitor okadaic acid.[1][2]
Signaling Pathways and Experimental Workflows
ATM Signaling and this compound Intervention
The following diagram illustrates the central role of ATM in the DNA damage response and highlights the point of intervention for this compound. It also depicts the downstream signaling cascade leading to cell cycle arrest and DNA repair.
Experimental Workflow: Kinase Profiling
The determination of kinase selectivity is a critical step in the characterization of any inhibitor. The following diagram outlines a typical workflow for a kinase profiling assay, such as the Millipore KinaseProfiler™ service used for this compound.
Experimental Protocols
In Vitro Kinase Assays (General Protocol)
The following provides a generalized protocol for in vitro kinase assays to determine the IC50 values of inhibitors. Specific parameters such as enzyme and substrate concentrations, and buffer compositions, should be optimized for each kinase.
1. Reagents and Materials:
-
Purified recombinant kinase (ATM, DNA-PKcs, ATR)
-
Kinase-specific peptide substrate
-
This compound (or other test inhibitor) serially diluted in DMSO
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
[γ-33P]ATP or [γ-32P]ATP
-
ATP solution
-
Phosphocellulose filter paper
-
Stop solution (e.g., 75 mM phosphoric acid)
-
Scintillation cocktail and counter
2. Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, the specific peptide substrate, and the purified kinase.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the reaction mixture in a microplate.
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-33P]ATP.
-
Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction by adding phosphoric acid.
-
Spot a portion of the reaction mixture onto phosphocellulose filter paper.
-
Wash the filter paper extensively with phosphoric acid to remove unincorporated radiolabeled ATP.
-
Measure the incorporated radioactivity on the filter paper using a scintillation counter.
-
Calculate the percentage of kinase activity relative to the DMSO control for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Assays for ATM Inhibition (Western Blot)
1. Cell Culture and Treatment:
-
Culture human glioma cells (e.g., U87 or U1242) in appropriate media.
-
Pre-treat cells with various concentrations of this compound (e.g., 0.1 to 10 µM) or DMSO for 1 hour.
-
Expose cells to ionizing radiation (IR) (e.g., 5-10 Gy) to induce DNA damage and activate ATM.
-
Harvest cells at different time points post-irradiation (e.g., 15 minutes to 1 hour).
2. Protein Extraction and Quantification:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
3. Western Blotting:
-
Separate equal amounts of protein lysate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phosphorylated ATM targets (e.g., p-p53 (S15), p-CHK2 (T68), γ-H2AX (S139)) and total protein controls.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities to determine the extent of inhibition of ATM-mediated phosphorylation.
Conclusion
This compound is a highly selective ATM kinase inhibitor with well-characterized, albeit minimal, off-target activities, primarily against DNA-PKcs and ATR. Its indirect effect on AKT phosphorylation via the regulation of protein phosphatase 2A highlights the intricate cross-talk within cellular signaling networks. A thorough understanding of both the direct and indirect molecular targets of this compound is essential for the precise interpretation of experimental results and for the strategic design of therapeutic combinations. This guide provides a foundational resource for researchers and drug developers working with this important chemical probe.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A novel ATM-dependent pathway regulates protein phosphatase 1 in response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rndsystems.com [rndsystems.com]
- 6. ATM phosphorylates PP2A subunit A resulting in nuclear export and spatiotemporal regulation of the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
- 8. Autophosphorylation of ataxia-telangiectasia mutated is regulated by protein phosphatase 2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Protocol for Using KU-60019 in Cell Culture Experiments
Application Notes
Introduction
KU-60019 is a potent and highly selective second-generation inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a master regulator of the DNA damage response (DDR).[1][2] With an IC50 of 6.3 nM for ATM, it demonstrates remarkable selectivity, being approximately 270-fold and 1600-fold more selective for ATM than for DNA-PK and ATR kinases, respectively.[3][4] This high specificity makes this compound an invaluable tool for dissecting ATM-dependent signaling pathways in cancer research and drug development.[5] By inhibiting ATM, this compound disrupts the cellular response to DNA double-strand breaks, leading to radiosensitization and chemosensitization of cancer cells, inhibition of cell migration and invasion, and alterations in cell cycle progression and survival signaling.[6][7] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in cell culture experiments.
Mechanism of Action
Upon DNA double-strand breaks, ATM is activated and phosphorylates a multitude of downstream targets to initiate cell cycle arrest, DNA repair, or apoptosis.[8][9] this compound acts as an ATP-competitive inhibitor of the ATM kinase, effectively blocking the phosphorylation of key substrates such as p53, CHK2, and H2AX (γ-H2AX).[1][10] This inhibition of the DDR machinery sensitizes cancer cells to DNA damaging agents like ionizing radiation and certain chemotherapeutics.[1][6] Furthermore, this compound has been shown to suppress pro-survival signaling pathways, including the AKT and ERK pathways, and to inhibit cancer cell migration and invasion.[1][6]
Applications in Cell Culture
-
Radiosensitization: this compound can be used to enhance the sensitivity of cancer cells to ionizing radiation.[1][2]
-
Chemosensitization: It can potentiate the cytotoxic effects of DNA-damaging chemotherapeutic agents like doxorubicin and topoisomerase II poisons.[6][7][11]
-
DNA Damage Response Studies: As a selective inhibitor, this compound is an ideal tool to investigate the role of ATM in various cellular processes.
-
Cell Cycle Analysis: The compound can be used to study the impact of ATM inhibition on cell cycle checkpoints.[6][12]
-
Cell Migration and Invasion Assays: this compound can be employed to investigate the role of ATM in cancer cell motility.[1][6]
-
Signal Transduction Research: It is a valuable reagent for elucidating the ATM-dependent regulation of signaling pathways like AKT and ERK.[1]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound observed in various cell culture experiments.
Table 1: IC50 and Selectivity of this compound
| Target Kinase | IC50 (nM) | Selectivity vs. ATM | Reference |
| ATM | 6.3 | - | [3][4][8] |
| DNA-PKcs | 1700 | ~270-fold | [3][4] |
| ATR | >10000 | >1600-fold | [3][4] |
Table 2: Radiosensitization Effects of this compound
| Cell Line | This compound Concentration (µM) | Dose Enhancement Ratio | Reference |
| Human Glioma | 1 | 1.7 | [3] |
| Human Glioma | 10 | 4.4 | [3] |
Table 3: Inhibition of Cell Migration and Invasion by this compound
| Cell Line | This compound Concentration (µM) | Inhibition of Migration (%) | Inhibition of Invasion (%) | Reference |
| U87 Glioma | 3 | >70 | ~60 | [3] |
| U1242 Glioma | 3 | >50 | ~60 | [3] |
Table 4: Effects of this compound on ATM Target Phosphorylation
| Cell Line | This compound Concentration (µM) | Target Protein | Inhibition of Phosphorylation | Reference |
| U87 Glioma | 1 | p53 (S15) | >70% decrease | |
| U87 Glioma | 3 | p53 (S15) | Complete inhibition | [4] |
| U1242 Glioma | 0.3 | p53 (S15) & H2AX (S139) | Complete inhibition | [2] |
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Solubility: this compound is soluble in DMSO (≥27.4 mg/mL or ~50 mM) and ethanol (≥51.2 mg/mL or ~100 mM).[5][13] It is insoluble in water.[5][13]
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve 5.48 mg of this compound (MW: 547.67 g/mol ) in 1 mL of sterile DMSO.
-
Vortex thoroughly to ensure complete dissolution. Sonication may be required.[14]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
-
Storage: Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[4][13] Protect from light.[13]
2. General Cell Culture Treatment Protocol
-
Plate cells at the desired density in appropriate cell culture vessels and allow them to adhere overnight.
-
The following day, prepare the desired final concentration of this compound by diluting the stock solution in pre-warmed complete cell culture medium. For example, to make a 10 µM working solution, add 1 µL of a 10 mM stock solution to 1 mL of medium.
-
Remove the existing medium from the cells and replace it with the medium containing this compound.
-
For vehicle control, treat cells with the same concentration of DMSO as the highest concentration of this compound used.
-
Incubate the cells for the desired period (e.g., 1 to 72 hours) before proceeding with downstream assays.
3. Radiosensitization Assay (Clonogenic Survival)
-
Plate cells in 6-well plates at a density that will yield approximately 50-100 colonies per well after treatment. The seeding density will need to be optimized for each cell line and radiation dose.
-
Allow cells to attach for at least 6 hours.[14]
-
Pre-treat the cells with this compound or vehicle control for 1 hour.[1][13]
-
Irradiate the cells with varying doses of ionizing radiation (e.g., 0, 2, 4, 6 Gy).
-
After irradiation, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days to allow for colony formation.
-
Fix the colonies with a mixture of methanol and acetic acid (3:1) and stain with 0.5% crystal violet.
-
Count the number of colonies (containing ≥50 cells) and calculate the surviving fraction for each treatment condition.
4. Western Blot Analysis of ATM Signaling
-
Seed cells in 6-cm or 10-cm dishes and grow to 70-80% confluency.
-
Treat the cells with this compound or vehicle for the desired time. In studies of DNA damage, it is common to treat with an agent like etoposide or to irradiate the cells 1 hour after this compound treatment.[1]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of ATM targets (e.g., p-ATM, p-p53, p-CHK2, γ-H2AX) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
5. Cell Migration Assay (Wound Healing/Scratch Assay)
-
Plate cells in 6-well plates and grow them to a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Wash the cells with PBS to remove detached cells and debris.
-
Add fresh medium containing this compound or vehicle control.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 6, 12, 24 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Visualizations
References
- 1. Improved ATM kinase inhibitor this compound radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ss-amyloid-1-11.com [ss-amyloid-1-11.com]
- 6. Improved ataxia telangiectasia mutated kinase inhibitor KU60019 provides a promising treatment strategy for non-invasive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. This compound, ATM kinase inhibitor (CAS 925701-49-1) | Abcam [abcam.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Dynamic inhibition of ATM kinase provides a strategy for glioblastoma multiforme radiosensitization and growth control - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ATM inhibitor KU60019 synergistically sensitizes lung cancer cells to topoisomerase II poisons by multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. aktpathway.com [aktpathway.com]
- 14. KU60019 | ATM/ATR | TargetMol [targetmol.com]
Application Notes and Protocols: Determining the Optimal Concentration of KU-60019 for Radiosensitization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the optimal concentration of KU-60019, a potent and specific inhibitor of Ataxia-Telangiectasia Mutated (ATM) kinase, for use as a radiosensitizing agent. The protocols outlined below are based on established methodologies for assessing radiosensitization in cancer cell lines.
Introduction to this compound and Radiosensitization
This compound is a second-generation ATM inhibitor that enhances the efficacy of ionizing radiation (IR) by preventing the repair of DNA double-strand breaks (DSBs), a critical mechanism of tumor cell survival following radiotherapy.[1][2] By inhibiting ATM, this compound disrupts the DNA damage response (DDR), leading to increased cell death in irradiated cancer cells.[1][3] This makes it a promising agent for combination therapy to improve outcomes in cancer treatment. The optimal concentration of this compound for radiosensitization can vary depending on the cell type and experimental conditions.
Quantitative Data Summary
The following tables summarize the effective concentrations of this compound for radiosensitization and its impact on key signaling pathways as reported in various studies.
Table 1: Effective Concentrations of this compound for Radiosensitization
| Cell Line | Concentration | Radiation Dose | Dose Enhancement Ratio (DER) | Reference |
| U87 Glioma | 1 µM | Various | 1.7 | [1][4] |
| U87 Glioma | 10 µM | Various | 4.4 | [1][4] |
| U1242 Glioma | 3 µM | Various | Not specified | [1] |
| U1242 Glioma | 300 nM | 2 Gy | 1.8 | [5] |
| U1242 Glioma | 600 nM | 2 Gy | 2.1 | [5] |
| U373 Glioma | 150 nM | 2 Gy | Statistically significant sensitization | [5] |
| U373 Glioma | 300 nM | 2 Gy | 98% cell killing | [5] |
| MCF-7 Breast Cancer | >6 µM | Not specified (chemosensitization with doxorubicin) | Not applicable | [3] |
Table 2: Effects of this compound on ATM-Mediated Signaling
| Cell Line | This compound Concentration | Effect on Protein Phosphorylation | Reference |
| U87 Glioma | 1 µM | >70% decrease in p53 (S15) phosphorylation | [4] |
| U87 Glioma | 3 µM | Complete inhibition of p53 (S15) phosphorylation | [1] |
| U1242 Glioma | 100 nM | Partial inhibition of p53 (S15) and H2AX (S139) phosphorylation | [6] |
| U1242 Glioma | 300 nM | Complete inhibition of p53 (S15) and H2AX (S139) phosphorylation | [6] |
| U87 & U1242 Glioma | 3 µM | Complete inhibition of radiation-induced Chk2 (T68) phosphorylation | [1] |
| U87 Glioma | 3 µM | 70% block of basal AKT (S473) phosphorylation | [4] |
| U1242 Glioma | 600 nM | 50% reduction in AKT (S473) phosphorylation | [6] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for assessing its radiosensitizing effects.
Caption: ATM signaling pathway in response to DNA damage and its inhibition by this compound.
Caption: Experimental workflow for evaluating this compound-mediated radiosensitization.
Experimental Protocols
Clonogenic Survival Assay
This assay is the gold standard for determining cell reproductive death after treatment with ionizing radiation.
Materials:
-
Cancer cell line of interest (e.g., U87 or U1242 glioma cells)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
6-well plates
-
Crystal violet staining solution (0.5% w/v in methanol)
-
Irradiator (e.g., X-ray source)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed a predetermined number of cells (e.g., 200-1000 cells/well, depending on the cell line and radiation dose) into 6-well plates.
-
Allow cells to attach overnight in a 37°C, 5% CO₂ incubator.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Aspirate the medium from the wells and add the medium containing this compound or vehicle control (DMSO).
-
Incubate for 1 hour prior to irradiation.[1]
-
-
Irradiation:
-
Expose the plates to varying doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy).
-
-
Post-Irradiation Incubation:
-
Following irradiation, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.[1]
-
Incubate the plates for 10-14 days, or until colonies of at least 50 cells are visible in the control wells.
-
-
Staining and Counting:
-
Aspirate the medium and gently wash the wells with PBS.
-
Fix the colonies with 100% methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies containing ≥50 cells.
-
-
Data Analysis:
-
Plating Efficiency (PE): (Number of colonies counted / Number of cells seeded) x 100%
-
Surviving Fraction (SF): PE of treated cells / PE of control cells
-
Dose Enhancement Ratio (DER): Dose of radiation alone to produce a given level of survival / Dose of radiation with this compound to produce the same level of survival.
-
Western Blot Analysis for ATM and AKT Pathway Proteins
This protocol is used to assess the phosphorylation status of key proteins in the ATM and AKT signaling pathways.
Materials:
-
Treated cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ATM (S1981), anti-p-p53 (S15), anti-p-AKT (S473), anti-γ-H2AX (S139), and total protein controls)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Culture and treat cells with this compound and/or radiation as described previously.
-
Harvest cells at desired time points (e.g., 15-60 minutes post-irradiation).[1]
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Immunofluorescence for γ-H2AX Foci
This method is used to visualize and quantify DNA double-strand breaks.
Materials:
-
Cells grown on coverslips in a multi-well plate
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBST)
-
Primary antibody (anti-γ-H2AX)
-
Fluorescently-labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on sterile coverslips in a multi-well plate and allow them to attach.
-
Treat the cells with this compound and/or radiation.
-
-
Fixation and Permeabilization:
-
At the desired time point post-treatment (e.g., 1-24 hours), wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
-
Immunostaining:
-
Wash three times with PBS.
-
Block the cells with blocking buffer for 1 hour at room temperature.[1]
-
Incubate with the primary anti-γ-H2AX antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
-
-
Mounting and Imaging:
-
Incubate with DAPI for 5 minutes to stain the nuclei.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Image the cells using a fluorescence microscope.
-
-
Analysis:
-
Count the number of γ-H2AX foci per nucleus. An increase in the number of foci indicates an increase in DNA double-strand breaks.
-
References
- 1. Quantitative γ-H2AX immunofluorescence method for DNA double-strand break analysis in testis and liver after intravenous administration of 111InCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 6. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Clonogenic Survival Assay with KU-60019
For Researchers, Scientists, and Drug Development Professionals
Introduction
The clonogenic survival assay is a gold-standard in vitro method used to determine the ability of a single cell to proliferate indefinitely and form a colony. This assay is crucial in cancer research to assess the cytotoxic effects of various treatments, including radiation and chemotherapeutic agents. KU-60019 is a potent and highly specific second-generation inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a key regulator of the DNA damage response (DDR).[1] By inhibiting ATM, this compound can sensitize cancer cells to DNA-damaging agents like ionizing radiation, making it a promising agent in oncology research.
These application notes provide a detailed protocol for performing a clonogenic survival assay to evaluate the radiosensitizing effects of this compound on cancer cell lines.
Mechanism of Action of this compound
This compound functions as a competitive inhibitor of ATM kinase with a low IC50 value, making it significantly more potent than its predecessor, KU-55933.[1] ATM is a primary sensor of DNA double-strand breaks (DSBs), a major type of damage induced by ionizing radiation. Upon activation, ATM phosphorylates a multitude of downstream targets to initiate cell cycle arrest, DNA repair, or apoptosis. Key substrates include p53, CHK2, and H2AX (leading to γ-H2AX).
By inhibiting ATM, this compound prevents the activation of these critical DDR pathways. This leads to:
-
Abrogation of cell cycle checkpoints: Cells fail to arrest in G1/S or G2/M phases to repair DNA damage, leading to mitotic catastrophe.
-
Impaired DNA repair: The recruitment of DNA repair factors to the site of damage is hindered.
-
Increased sensitivity to radiation: The combination of radiation-induced DNA damage and a compromised repair mechanism results in enhanced cell killing.
Signaling Pathway Diagram
Caption: ATM signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for the clonogenic survival assay with this compound.
Detailed Experimental Protocol
This protocol is optimized for adherent human glioblastoma cell lines like U87 and U1242 but can be adapted for other cell lines.
Materials
-
Human cancer cell line (e.g., U87 MG, U1242)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO, stored at -20°C)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
6-well cell culture plates
-
Fixing solution: 100% Methanol, cold
-
Staining solution: 0.5% (w/v) Crystal Violet in 20% Methanol
-
Ionizing radiation source (e.g., X-ray irradiator)
Procedure
1. Cell Preparation and Seeding:
-
Culture cells in T-75 flasks until they reach approximately 80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and collect the cells in a 15 mL conical tube.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium.
-
Perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the appropriate number of cells into 6-well plates. The number of cells to be seeded depends on the radiation dose and the plating efficiency of the cell line. Refer to Table 1 for a suggested seeding density guide for U87 cells. Prepare triplicate wells for each condition.
2. Treatment with this compound and Irradiation:
-
Allow the cells to attach to the plates by incubating for at least 6 hours at 37°C in a 5% CO2 incubator.
-
Prepare working solutions of this compound in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. A common working concentration for this compound is 3 µM.
-
Aspirate the medium from the wells and add the medium containing this compound or the vehicle control (medium with the same concentration of DMSO).
-
Incubate the plates for 1 hour at 37°C.
-
Irradiate the plates with the desired doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy). The 0 Gy plate should be handled identically but not exposed to radiation.
3. Colony Formation:
-
After irradiation, return the plates to the incubator.
-
Incubate the cells for 10-14 days to allow for colony formation. The incubation time may vary depending on the cell line's doubling time.
-
Monitor the plates every 2-3 days and change the medium if necessary, especially if the medium color changes to yellow, indicating a drop in pH.
4. Fixing and Staining:
-
After the incubation period, when colonies in the control wells are visible to the naked eye, aspirate the medium from all wells.
-
Gently wash each well with PBS.
-
Add 1 mL of cold 100% methanol to each well to fix the colonies and incubate for 10-15 minutes at room temperature.
-
Aspirate the methanol.
-
Add 1 mL of 0.5% crystal violet solution to each well and incubate for 10-20 minutes at room temperature.
-
Gently wash the plates with tap water until the excess stain is removed and the colonies are clearly visible.
-
Allow the plates to air dry completely.
5. Colony Counting and Data Analysis:
-
Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells. This can be done manually using a microscope or with an automated colony counter.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment condition using the following formulas:
-
Plating Efficiency (PE): PE = (Number of colonies in control wells / Number of cells seeded in control wells) x 100%
-
Surviving Fraction (SF): SF = Number of colonies formed after treatment / (Number of cells seeded x (PE / 100))
-
-
Plot the surviving fraction as a function of the radiation dose on a semi-logarithmic scale to generate a cell survival curve.
Data Presentation
Quantitative data should be summarized in tables for clarity and ease of comparison.
Table 1: Suggested Seeding Densities for U87 Cells in a 6-well Plate
| Radiation Dose (Gy) | Cells Seeded (without this compound) | Cells Seeded (with this compound) |
| 0 | 200 | 200 |
| 2 | 400 | 800 |
| 4 | 1,000 | 2,000 |
| 6 | 2,500 | 5,000 |
| 8 | 5,000 | 10,000 |
| Note: These are starting recommendations and should be optimized for your specific cell line and experimental conditions. |
Table 2: Example Data from a Clonogenic Survival Assay
| Treatment Group | Radiation Dose (Gy) | Mean Colony Count (± SD) | Plating Efficiency (%) | Surviving Fraction |
| Vehicle Control | 0 | 95 ± 8 | 47.5 | 1.00 |
| Vehicle Control | 2 | 55 ± 6 | 0.61 | |
| Vehicle Control | 4 | 22 ± 4 | 0.23 | |
| Vehicle Control | 6 | 5 ± 2 | 0.05 | |
| Vehicle Control | 8 | 1 ± 1 | 0.01 | |
| This compound (3 µM) | 0 | 92 ± 7 | 46.0 | 0.97 |
| This compound (3 µM) | 2 | 25 ± 5 | 0.27 | |
| This compound (3 µM) | 4 | 5 ± 2 | 0.05 | |
| This compound (3 µM) | 6 | 0 ± 0 | 0.00 | |
| This compound (3 µM) | 8 | 0 ± 0 | 0.00 | |
| This is example data and will vary based on the experiment. |
Troubleshooting
-
Low Plating Efficiency: This could be due to unhealthy cells, over-trypsinization, or suboptimal culture conditions. Ensure cells are in the logarithmic growth phase and handle them gently.
-
No Colony Formation in Treated Groups: The treatment may be too harsh. Consider reducing the drug concentration or radiation dose.
-
Colonies are Too Small or Too Large: Adjust the incubation time. Shorter times for rapidly dividing cells and longer for slower-growing cells.
-
High Variability Between Replicates: Ensure accurate cell counting and consistent seeding. Mix the cell suspension thoroughly before plating.
By following this detailed protocol, researchers can effectively utilize the clonogenic survival assay to investigate the radiosensitizing potential of this compound and other ATM inhibitors, contributing to the development of novel cancer therapies.
References
Application Notes and Protocols for KU-60019 in an In Vivo Orthotopic Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing KU-60019, a potent and specific Ataxia Telangiectasia Mutated (ATM) kinase inhibitor, in an in vivo orthotopic xenograft model, particularly for glioblastoma (GBM).
Introduction
This compound is a second-generation ATM inhibitor with high specificity and potency (IC50 of 6.3 nM)[1][2]. It functions by inhibiting the DNA damage response (DDR), thereby sensitizing cancer cells to DNA-damaging agents like ionizing radiation[3][4][5][6]. Beyond its role in the DDR, this compound has been shown to impede pro-survival signaling pathways, such as AKT and MEK/ERK, and to inhibit cancer cell migration and invasion[4][6]. These multifaceted effects make this compound a compelling candidate for cancer therapy, and orthotopic xenograft models provide a clinically relevant platform to evaluate its in vivo efficacy.
Mechanism of Action: ATM Inhibition
ATM kinase is a master regulator of the cellular response to DNA double-strand breaks (DSBs). Upon DNA damage, ATM is activated and phosphorylates a multitude of downstream targets to initiate cell cycle arrest, DNA repair, or apoptosis. This compound competitively inhibits the ATP-binding site of ATM, preventing the phosphorylation of its substrates and thereby abrogating the DDR. This leads to the accumulation of DNA damage, particularly in cancer cells with existing genomic instability, and enhances the cytotoxic effects of therapies like radiation.
References
- 1. researchgate.net [researchgate.net]
- 2. KU60019 | ATM/ATR | TargetMol [targetmol.com]
- 3. Delivery of Antibodies into the Murine Brain via Convection-enhanced Delivery [jove.com]
- 4. cdn.hellobio.com [cdn.hellobio.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Convection Enhanced Delivery of Recombinant Adeno-associated Virus into the Mouse Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Convection-Enhanced Delivery of KU-60019 in Brain Tumor Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of KU-60019, a potent and specific second-generation ataxia-telangiectasia mutated (ATM) kinase inhibitor, in preclinical brain tumor models via convection-enhanced delivery (CED). This compound has been shown to effectively radiosensitize glioma cells, particularly those with p53 mutations, thereby offering a promising therapeutic strategy for these aggressive brain tumors.[1][2][3] Due to its inability to efficiently cross the blood-brain barrier (BBB), direct intracranial administration using CED is a critical methodology for achieving therapeutic concentrations within the tumor.[3][4]
Introduction to Convection-Enhanced Delivery (CED)
Convection-enhanced delivery is a neurosurgical technique for delivering therapeutic agents directly to the brain parenchyma, bypassing the BBB.[5][6][7] It utilizes a continuous, low-pressure infusion to generate bulk flow, or convection, through the interstitial spaces of the brain, allowing for the distribution of large and small molecules over significant volumes.[6][8] This method is particularly advantageous for drugs like this compound that have poor BBB penetration.[3][9] The procedure involves the stereotactic placement of one or more catheters directly into the tumor or the surrounding tissue.[5][7]
Mechanism of Action: this compound as a Radiosensitizer
This compound is a highly specific inhibitor of the ATM kinase, a critical protein in the cellular response to DNA double-strand breaks induced by ionizing radiation.[2][10][11] By inhibiting ATM, this compound prevents the activation of downstream DNA damage response (DDR) pathways, leading to the accumulation of unrepaired DNA damage in cancer cells following radiation therapy.[1][2] This ultimately results in enhanced tumor cell death.[1] Studies have shown that this compound inhibits the phosphorylation of key ATM targets, including p53, H2AX, and KAP1.[3][12] Furthermore, this compound has been observed to compromise pro-survival signaling pathways such as AKT.[11][12][13] Gliomas with mutations in the p53 tumor suppressor gene have demonstrated particular sensitivity to radiosensitization by ATM inhibitors.[1][2][10]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies on the CED of this compound in brain tumor models.
Table 1: In Vivo Efficacy of CED this compound with Radiation
| Animal Model | Tumor Cell Line | Treatment Groups | Median Survival (days) | Key Findings | Reference |
| Mice | U1242/luc-GFP (human glioma) | No treatment | 35 ± 8 | The combination of this compound and radiation significantly increased survival. | [14] |
| 3 x 3 Gy Radiation | 38 ± 8 | Radiation alone did not significantly increase survival compared to no treatment. | [14] | ||
| 3 x this compound | 38 ± 8 | This compound alone did not significantly increase survival. | [14] | ||
| 3 x (this compound + 3 Gy) | 60 ± 19 | A growth delay of 22 days was observed with the combination treatment over radiation alone. | [14] | ||
| Mice | COMI (adult glioblastoma) | Vehicle + Ionizing Radiation (7.5 Gy total) | 89 | A significant elongation of median survival was observed with this compound and radiation. | [4] |
| This compound + Ionizing Radiation (7.5 Gy total) | 105 | [4] | |||
| Mice | 239/12 (pediatric glioblastoma) | Vehicle + Ionizing Radiation (7.5 Gy total) | 167 | A trend towards increased median survival was observed. | [4] |
| This compound + Ionizing Radiation (7.5 Gy total) | 186 | [4] |
Table 2: CED Parameters for this compound Delivery
| Parameter | Value | Cell Line/Animal Model | Reference |
| Drug Concentration | 250 µmol/L | U1242/luc-GFP / Mice | [14] |
| Infusion Volume | 12.5 µL | U1242/luc-GFP / Mice | [14] |
| Delivery Method | Convection-Enhanced Delivery | U1242/luc-GFP / Mice | [14] |
| Treatment Schedule | Infusion on days 6, 9, and 12 post-cell injection, immediately followed by radiation. | U1242/luc-GFP / Mice | [14] |
| Radiation Dose | 3 Gy per fraction | U1242/luc-GFP / Mice | [14] |
Experimental Protocols
Protocol 1: Orthotopic Glioma Xenograft Model
-
Cell Culture : Culture human glioma cells (e.g., U1242/luc-GFP, which expresses luciferase for in vivo imaging) under standard conditions.
-
Animal Model : Use immunodeficient mice (e.g., athymic nude mice).
-
Intracranial Injection :
-
Anesthetize the mouse using an appropriate anesthetic.
-
Secure the mouse in a stereotactic frame.
-
Create a burr hole in the skull at the desired coordinates.
-
Slowly inject glioma cells (e.g., 2.5 x 10^5 cells in 5 µL) into the brain parenchyma (e.g., the striatum).
-
-
Tumor Growth Monitoring : Monitor tumor growth using bioluminescence imaging (BLI) at regular intervals.
Protocol 2: Convection-Enhanced Delivery of this compound
-
Drug Preparation : Prepare a solution of this compound at the desired concentration (e.g., 250 µmol/L) in a sterile, biocompatible vehicle.
-
Catheter Implantation :
-
Anesthetize the tumor-bearing mouse and place it in a stereotactic frame.
-
Using the coordinates of the initial tumor cell injection, stereotactically implant a cannula or catheter into the tumor.
-
-
Infusion :
-
Connect the cannula to a microinfusion pump.
-
Infuse the this compound solution at a slow, controlled rate (e.g., 0.5 µL/min) to a total volume of 12.5 µL.
-
-
Post-Infusion : After the infusion is complete, slowly withdraw the cannula and suture the incision.
Protocol 3: Combination Therapy with Radiation
-
Timing : Perform the CED of this compound immediately prior to irradiation.
-
Radiation Delivery :
-
Shield the mouse's body, exposing only the head to the radiation field.
-
Deliver a focused dose of radiation (e.g., 3 Gy) to the tumor.
-
-
Fractionation : Repeat the CED and radiation treatment at specified intervals (e.g., every 3 days for a total of 3 fractions) as determined by the experimental design.[14]
Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway illustrating this compound inhibition of ATM kinase.
Experimental Workflow for CED of this compound
Caption: Experimental workflow for evaluating CED of this compound in brain tumor models.
References
- 1. New drug enhances radiation treatment for brain cancer in preclinical studies | VCU Massey Comprehensive Cancer Center [masseycancercenter.org]
- 2. ATM kinase inhibition preferentially sensitizes p53 mutant glioma to ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Convection-enhanced delivery for the treatment of brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Convection Enhanced Delivery of Macromolecules for Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Convection‑enhanced drug delivery for glioblastoma: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Convection-enhanced delivery for high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical Systemic Pharmacokinetics, Dose Proportionality, and Central Nervous System Distribution of the ATM Inhibitor WSD0628, a Novel Radiosensitizer for the Treatment of Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The brain-penetrant clinical ATM inhibitor AZD1390 radiosensitizes and improves survival of preclinical brain tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improved ATM kinase inhibitor this compound radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dynamic inhibition of ATM kinase provides a strategy for glioblastoma multiforme radiosensitization and growth control - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improved ATM kinase inhibitor this compound radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Cell Migration and Invasion with KU-60019
For Researchers, Scientists, and Drug Development Professionals
Introduction
KU-60019 is a potent and specific second-generation inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR) and various cellular signaling pathways.[1][2] With an IC50 of 6.3 nM, this compound is significantly more potent than its predecessor, KU-55933.[3][4] Beyond its role in radiosensitization, emerging evidence highlights the inhibitory effect of this compound on cell migration and invasion, key processes in cancer metastasis.[1][2][5] These application notes provide detailed protocols for assessing the impact of this compound on cell migration and invasion, along with data presentation guidelines and visualizations of the implicated signaling pathways.
Mechanism of Action in Migration and Invasion
This compound's inhibitory effect on cell motility is primarily attributed to its modulation of the ATM-AKT signaling axis.[1][2] ATM kinase can influence the phosphorylation of AKT at serine 473 (S473), a key activation step.[1][2] By inhibiting ATM, this compound leads to a reduction in AKT phosphorylation, thereby attenuating downstream signaling pathways that promote cell migration and invasion.[1][6] Studies in glioma and breast cancer cell lines have demonstrated that this compound treatment results in a significant, dose-dependent reduction in both migratory and invasive capacities.[1][5]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on cell migration and invasion as reported in the literature.
Table 1: Effect of this compound on Cell Migration
| Cell Line | Assay Type | This compound Concentration (µM) | Incubation Time | % Inhibition of Migration | Reference |
| U87-Luc (Glioma) | Transwell Migration | 1, 3, 10 | 6 hours | ≥70% (dose-dependent) | [1] |
| U1242 (Glioma) | Scratch Assay | 3 | 10 hours | ~50% slower gap closure | [1] |
| MCF-7 (Breast Cancer) | Transwell Migration | Not specified | Not specified | Significant reduction | [5] |
| SKOV3 (Ovarian Cancer) | Wound Healing | 20 nM | 24 hours | Significantly restrained | [7] |
Table 2: Effect of this compound on Cell Invasion
| Cell Line | Assay Type | This compound Concentration (µM) | Incubation Time | % Inhibition of Invasion | Reference |
| U87 (Glioma) | Matrigel Invasion | 3 | 48 hours | ~60% | [1] |
| U1242 (Glioma) | Matrigel Invasion | 3 | 48 hours | ~60% | [1] |
| MCF-7 (Breast Cancer) | Matrigel Invasion | Not specified | Not specified | Significant reduction | [5] |
Signaling Pathway
Caption: this compound inhibits ATM kinase, leading to reduced AKT phosphorylation and subsequent inhibition of cell migration and invasion.
Experimental Protocols
The following are detailed protocols for commonly used assays to assess cell migration and invasion, adapted for use with this compound.
Protocol 1: Wound Healing (Scratch) Assay
This method is used to study collective cell migration in a two-dimensional context.[8][9]
Workflow Diagram:
Caption: Workflow for the wound healing (scratch) assay.
Materials:
-
Cells of interest
-
12-well or 24-well tissue culture plates
-
Standard cell culture medium
-
Serum-free medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Sterile 200 µL pipette tips
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cell Seeding: Seed cells into a 12-well or 24-well plate at a density that will form a confluent monolayer within 24 hours.[10]
-
Starvation (Optional but Recommended): Once confluent, replace the growth medium with serum-free medium and incubate for 12-24 hours. This minimizes cell proliferation, ensuring that wound closure is primarily due to migration.[8]
-
Creating the Wound: Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.[10][11] Apply firm, consistent pressure to ensure a clean, cell-free gap. A cross-shaped scratch can also be made.[10]
-
Washing: Gently wash the wells twice with PBS to remove dislodged cells and debris.[8]
-
Treatment: Add fresh serum-free or low-serum medium containing the desired concentrations of this compound (e.g., 1, 3, 10 µM) or a vehicle control (DMSO) to the respective wells.
-
Imaging: Immediately after adding the treatment, capture images of the scratch in each well using an inverted microscope at 4x or 10x magnification. This is the T=0 time point. Mark the specific locations on the plate to ensure the same fields are imaged over time.[10]
-
Incubation and Time-Lapse Imaging: Incubate the plate at 37°C and 5% CO2. Acquire images of the same marked locations at regular intervals (e.g., every 4-8 hours) until the scratch in the control wells is nearly closed.[10][12]
-
Data Analysis: Measure the area or width of the cell-free gap at each time point for all conditions using ImageJ or similar software. Calculate the rate of wound closure or the percentage of the open area remaining relative to T=0.
Protocol 2: Transwell Migration Assay (Boyden Chamber)
This assay assesses the chemotactic motility of cells through a porous membrane.[13][14]
Workflow Diagram:
Caption: Workflow for the transwell migration assay.
Materials:
-
Transwell inserts (typically 8.0 µm pore size) for 24-well plates
-
24-well plates
-
Cells of interest
-
Serum-free medium
-
Medium containing a chemoattractant (e.g., 10% FBS)
-
This compound stock solution (in DMSO)
-
PBS
-
Cotton swabs
-
Fixation solution (e.g., 100% methanol)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Inverted microscope with a camera
Procedure:
-
Preparation: Rehydrate the Transwell inserts by adding warm, serum-free medium to the inside and outside of the insert and incubate for at least 1 hour at 37°C.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.[15]
-
Cell Preparation: Harvest and resuspend cells in serum-free medium at a concentration of 2.5 x 10^5 to 5 x 10^5 cells/mL. Pre-treat the cell suspension with the desired concentrations of this compound or vehicle control for 30-60 minutes.
-
Cell Seeding: Remove the rehydration medium from the inserts and seed the pre-treated cell suspension into the upper chamber.[15]
-
Incubation: Incubate the plate at 37°C and 5% CO2 for a duration appropriate for the cell type (typically 6-24 hours).
-
Removal of Non-Migrated Cells: After incubation, carefully remove the medium from the inserts. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.[15]
-
Fixation and Staining: Fix the migrated cells on the underside of the membrane by immersing the insert in methanol for 10 minutes.[15] Subsequently, stain the cells by placing the insert in a well containing 0.1% Crystal Violet solution for 10-20 minutes.[15]
-
Washing: Gently wash the inserts in water to remove excess stain and allow them to air dry.
-
Quantification: Image the underside of the membrane using an inverted microscope. Count the number of stained cells in several random fields of view. Alternatively, the crystal violet stain can be eluted with 33% acetic acid, and the absorbance can be measured spectrophotometrically.[16]
Protocol 3: Transwell Invasion Assay
This assay is a modification of the migration assay that measures the ability of cells to invade through a basement membrane matrix.[14][17]
Workflow Diagram:
Caption: Workflow for the Matrigel transwell invasion assay.
Materials:
-
All materials listed for the Transwell Migration Assay
-
Basement membrane extract (e.g., Matrigel)
-
Cold, serum-free medium
-
Cold pipette tips
Procedure:
-
Matrigel Coating: Thaw Matrigel on ice. Dilute the Matrigel to the desired concentration (e.g., 200-300 µg/mL) with cold, serum-free medium.[16] Quickly add a thin layer (e.g., 50-100 µL) to the upper surface of the Transwell inserts.[15]
-
Gelling: Incubate the coated inserts at 37°C for at least 1 hour to allow the Matrigel to solidify.[15]
-
Assay Protocol: Follow steps 2 through 9 of the Transwell Migration Assay protocol. Note that the incubation time for invasion assays is typically longer than for migration assays (e.g., 24-48 hours) to allow cells sufficient time to degrade the matrix and invade.[15]
Conclusion
The protocols and data presented provide a comprehensive framework for investigating the role of the ATM inhibitor this compound in cell migration and invasion. By utilizing these standardized assays, researchers can generate robust and reproducible data to further elucidate the anti-metastatic potential of this compound and its underlying molecular mechanisms. Careful optimization of cell densities, incubation times, and this compound concentrations is recommended for each specific cell line and experimental setup.
References
- 1. Improved ATM kinase inhibitor this compound radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved ATM kinase inhibitor this compound radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Improved ataxia telangiectasia mutated kinase inhibitor KU60019 provides a promising treatment strategy for non-invasive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. KU60019 inhibits ovarian cancer progression by targeting DGAT1/has-miR-1273g-3p axis | PLOS One [journals.plos.org]
- 8. Wound healing assay | Abcam [abcam.com]
- 9. moodle2.units.it [moodle2.units.it]
- 10. med.virginia.edu [med.virginia.edu]
- 11. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 15. snapcyte.com [snapcyte.com]
- 16. corning.com [corning.com]
- 17. corning.com [corning.com]
Application Notes and Protocols for KU-60019 and Doxorubicin Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the combination therapy of KU-60019, a potent and specific ATM kinase inhibitor, and doxorubicin, a widely used chemotherapeutic agent. The combination has demonstrated synergistic effects in various cancer cell lines, offering a promising strategy to enhance therapeutic efficacy and overcome drug resistance.
Mechanism of Action
Doxorubicin is a topoisomerase II inhibitor that intercalates into DNA, leading to double-strand breaks (DSBs) and subsequent cell death.[1][2] A key cellular response to DSBs is the activation of the Ataxia-Telangiectasia Mutated (ATM) kinase, a central player in the DNA Damage Response (DDR) pathway.[2] Activated ATM orchestrates cell cycle arrest, DNA repair, and apoptosis.[3][4]
This compound is a highly specific inhibitor of ATM kinase.[5] By inhibiting ATM, this compound prevents the phosphorylation of downstream targets, thereby abrogating the DDR.[3][5] This leads to:
-
Chemosensitization: this compound enhances the cytotoxic effects of doxorubicin by preventing the repair of doxorubicin-induced DNA damage.[3][6]
-
Induction of Apoptosis: The combination of this compound and doxorubicin leads to a significant increase in apoptosis compared to either agent alone.[3][6]
-
Alteration of Cell Cycle Checkpoints: The combination therapy can induce cell cycle arrest, primarily at the G1/S and G2/M phases, preventing cells with damaged DNA from proliferating.[3]
The synergistic effect of this combination therapy lies in the ability of this compound to disable the primary defense mechanism of cancer cells against the DNA damage inflicted by doxorubicin.
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the combination of this compound and doxorubicin.
Table 1: IC50 Values of Doxorubicin and this compound in MCF-7 Cells
| Compound | IC50 Value |
| Doxorubicin | 2.5 mg/l |
| This compound | 12.4 µM |
Data extracted from a study on the non-invasive MCF-7 human breast cancer cell line.[3]
Table 2: Apoptosis Rates in MCF-7 Cells
| Treatment | Apoptosis Rate (%) |
| Control | Not specified |
| Doxorubicin (0.25 mg/l) | 9.6 ± 0.83 |
| This compound (3 µM) | No marked difference from control |
| Doxorubicin (0.25 mg/l) + this compound (3 µM) | Significantly higher than single agents |
Apoptosis was measured to assess the synergistic effect of the combination therapy.[3]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound and doxorubicin combination therapy.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and doxorubicin, both individually and in combination.
Materials:
-
Cancer cell lines (e.g., MCF-7, H1299, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Doxorubicin (stock solution in sterile water or DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound and doxorubicin in complete growth medium.
-
For single-agent treatment, replace the medium with fresh medium containing various concentrations of either this compound or doxorubicin.
-
For combination treatment, replace the medium with fresh medium containing various concentrations of doxorubicin in the presence of a fixed, non-toxic concentration of this compound (e.g., 3 µM).[3]
-
Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µl of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µl of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This protocol is for quantifying the induction of apoptosis by the combination therapy.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
Doxorubicin
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound alone, doxorubicin alone, or a combination of both at predetermined concentrations for 24-48 hours. Include an untreated control.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 100 µl of binding buffer.
-
Add 5 µl of Annexin V-FITC and 5 µl of PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Add 400 µl of binding buffer to each sample.
-
Analyze the samples by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is for assessing the effect of the combination therapy on key proteins in the ATM signaling pathway.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
Doxorubicin
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ATM, anti-p-ATM (Ser1981), anti-p53, anti-p-p53 (Ser15), anti-γH2AX, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound and/or doxorubicin as described in the apoptosis assay.
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflow.
Caption: this compound and Doxorubicin Signaling Pathway.
Caption: General Experimental Workflow.
References
- 1. oaepublish.com [oaepublish.com]
- 2. Doxorubicin activates ATM-dependent phosphorylation of multiple downstream targets in part through the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improved ataxia telangiectasia mutated kinase inhibitor KU60019 provides a promising treatment strategy for non-invasive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Improved ATM kinase inhibitor this compound radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATM inhibitor KU60019 synergistically sensitizes lung cancer cells to topoisomerase II poisons by multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for KU-60019-Mediated Radiosensitization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of KU-60019, a potent and specific inhibitor of Ataxia-Telangiectasia Mutated (ATM) kinase, as a radiosensitizing agent in specific cancer cell lines. The provided protocols and data are intended to guide researchers in designing and executing experiments to evaluate the efficacy of combining this compound with ionizing radiation.
Responsive Cell Lines and Rationale
This compound enhances the cytotoxic effects of ionizing radiation primarily in cancer cells proficient in the DNA Damage Response (DDR) pathway, which is orchestrated by the ATM kinase. Upon DNA double-strand breaks induced by radiation, ATM is activated and phosphorylates a cascade of downstream targets to initiate cell cycle arrest, DNA repair, or apoptosis. By inhibiting ATM, this compound prevents these pro-survival mechanisms, leading to increased cell death in irradiated cancer cells.
Human glioma cell lines have been extensively demonstrated to be responsive to this compound-mediated radiosensitization. In contrast, cells deficient in ATM, such as those derived from Ataxia-Telangiectasia (A-T) patients, do not exhibit this radiosensitization, confirming the specificity of this compound's mechanism of action.[1][2]
Quantitative Data Summary
The efficacy of this compound as a radiosensitizer is quantified by the Dose Enhancement Ratio (DER), which is the ratio of the radiation dose required to achieve a certain level of cell killing without the drug to the dose required for the same level of killing with the drug. A DER greater than 1 indicates radiosensitization.
| Cell Line | Cancer Type | This compound Concentration | Dose Enhancement Ratio (DER) | Reference |
| U87 | Glioblastoma | 10 µM | 4.4 | [3] |
| 3 µM | 3.0 | [3] | ||
| 1 µM | 1.7 | [3] | ||
| U1242 | Glioblastoma | 3 µM | 3.2 | [2] |
| U373 | Glioblastoma | 300 nM | 98% cell killing at 2 Gy | [4] |
Signaling Pathway
This compound potentiates the effects of ionizing radiation by inhibiting the ATM-mediated DNA damage response pathway. The following diagram illustrates the key components of this pathway and the point of intervention by this compound.
Caption: this compound inhibits ATM autophosphorylation, blocking downstream signaling for cell cycle arrest and DNA repair, leading to radiosensitization.
Experimental Protocols
The following are detailed protocols for key experiments to assess this compound-mediated radiosensitization.
Clonogenic Survival Assay
This assay is the gold standard for determining cell reproductive death after treatment with ionizing radiation.
Experimental Workflow:
Caption: Workflow for the clonogenic survival assay to assess radiosensitization.
Materials:
-
Complete cell culture medium
-
Trypsin-EDTA
-
6-well plates
-
This compound (stock solution in DMSO)
-
Irradiator (e.g., X-ray or gamma-ray source)
-
Fixing solution (e.g., 10% methanol, 10% acetic acid in water)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Plate a predetermined number of cells into 6-well plates. The number of cells to be plated will depend on the cell line's plating efficiency and the expected toxicity of the treatment. A typical range is 200-1000 cells per well for the non-irradiated control and increasing numbers for higher radiation doses.
-
-
Drug Treatment:
-
Allow cells to attach for at least 4 hours.
-
Aspirate the medium and add fresh medium containing the desired concentration of this compound or vehicle control (DMSO). Incubate for 1-2 hours prior to irradiation.[3]
-
-
Irradiation:
-
Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).
-
-
Incubation:
-
After irradiation, remove the drug-containing medium, wash with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, or until colonies are visible and consist of at least 50 cells.
-
-
Fixing and Staining:
-
Aspirate the medium and gently wash the wells with PBS.
-
Add 1 mL of fixing solution to each well and incubate for 15 minutes at room temperature.
-
Remove the fixing solution and add 1 mL of crystal violet staining solution. Incubate for 15-30 minutes.
-
Gently wash the plates with tap water until the background is clear.
-
-
Colony Counting:
-
Allow the plates to air dry.
-
Count the number of colonies containing 50 or more cells.
-
-
Data Analysis:
-
Plating Efficiency (PE): (Number of colonies formed / Number of cells seeded) x 100%
-
Surviving Fraction (SF): (Number of colonies formed after treatment) / (Number of cells seeded x PE)
-
Plot the SF versus the radiation dose on a semi-logarithmic scale.
-
Determine the DER from the survival curves.
-
Western Blot Analysis of ATM Signaling
This protocol is for detecting the phosphorylation status of key proteins in the ATM signaling pathway.
Procedure:
-
Cell Lysis:
-
Seed cells in 60 mm dishes and grow to 80-90% confluency.
-
Treat with this compound (e.g., 1-3 µM) for 1 hour, then irradiate (e.g., 5-10 Gy).[2][5]
-
At desired time points post-irradiation (e.g., 30-60 minutes), wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on a 4-15% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions (optimization may be required):
-
Phospho-ATM (Ser1981)
-
Phospho-p53 (Ser15)
-
γ-H2AX (Phospho-H2AX Ser139)
-
Total ATM, Total p53, and β-actin or GAPDH (as loading controls)
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.
-
Immunofluorescence for γ-H2AX Foci
This method allows for the visualization and quantification of DNA double-strand breaks.[3]
Procedure:
-
Cell Culture and Treatment:
-
Grow cells on coverslips in a 12-well plate.
-
Treat with this compound and irradiate as described for the western blot protocol.
-
-
Fixation and Permeabilization:
-
At the desired time points post-irradiation, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Staining:
-
Wash three times with PBS.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with a primary antibody against γ-H2AX (e.g., 1:200 to 1:800 dilution in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.[3]
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594) in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Image the cells using a fluorescence or confocal microscope.
-
-
Analysis:
-
Quantify the number of γ-H2AX foci per nucleus using image analysis software such as ImageJ or CellProfiler.
-
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining and flow cytometry to analyze the cell cycle distribution.
Procedure:
-
Cell Preparation and Treatment:
-
Culture and treat cells with this compound and/or radiation as required for the experiment.
-
-
Harvesting and Fixation:
-
Harvest cells by trypsinization and wash with PBS.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (can be stored for several weeks).
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI/RNase staining buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, FCS Express) to analyze the cell cycle distribution (G1, S, and G2/M phases) based on the DNA content (PI fluorescence intensity).
-
References
- 1. researchgate.net [researchgate.net]
- 2. Improved ATM kinase inhibitor this compound radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved ATM kinase inhibitor this compound radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing KU-60019 incubation time for maximum ATM inhibition
Welcome to the technical support center for KU-60019, a potent and selective inhibitor of the ATM (Ataxia-Telangiectasia Mutated) kinase. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions to optimize your experiments for maximal ATM inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a specific and potent inhibitor of the ATM kinase.[1][2] It functions as an ATP-competitive inhibitor, binding to the kinase domain of ATM and preventing the phosphorylation of its downstream substrates that are critical for the DNA damage response (DDR).[3]
Q2: What are the key downstream targets to assess ATM inhibition by this compound?
A2: Effective inhibition of ATM by this compound can be monitored by assessing the phosphorylation status of several key downstream substrates. The most common biomarkers include:
-
Phosphorylation of KAP1 at Serine 824 (p-KAP1 S824)[5]
-
Phosphorylation of CHK2 at Threonine 68 (p-CHK2 T68)[1]
Q3: What is a typical effective concentration range for this compound in cell-based assays?
A3: this compound is effective at nanomolar to low micromolar concentrations. Complete inhibition of radiation-induced phosphorylation of ATM targets has been observed at concentrations as low as 300 nM in some cell lines.[5] However, concentrations ranging from 1 µM to 10 µM are also frequently used to ensure robust inhibition.[1][6] The optimal concentration is cell-line dependent and should be determined empirically.
Q4: How quickly does this compound inhibit ATM kinase activity, and is it reversible?
A4: this compound acts rapidly, with complete inhibition of ATM kinase activity observed as early as 15 minutes after its addition to cell culture.[5][7] The inhibitory effect of this compound is also reversible. Washing out the compound can restore ATM signaling, with reversal seen as early as 15 minutes after washout.[5][8]
Q5: How stable is this compound in cell culture media?
A5: this compound is stable in tissue culture for extended periods, with demonstrated effectiveness for up to 72 hours.[5][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or incomplete inhibition of ATM signaling (e.g., persistent p-KAP1 or γ-H2AX signal after DNA damage) | Suboptimal Incubation Time: The pre-incubation time before inducing DNA damage may be too short. | Increase the pre-incubation time with this compound to at least 1 hour before inducing DNA damage to ensure sufficient uptake and target engagement. A time-course experiment (e.g., 15 min, 30 min, 1 hr, 2 hr) is recommended to determine the optimal pre-incubation time for your specific cell line and experimental conditions. |
| Insufficient Drug Concentration: The concentration of this compound may be too low for the specific cell line or seeding density. | Perform a dose-response experiment to determine the optimal concentration. Test a range of concentrations (e.g., 100 nM, 300 nM, 1 µM, 3 µM, 10 µM). | |
| Serum Interference: Components in the fetal bovine serum (FBS) may bind to this compound, reducing its bioavailability.[8] | Consider reducing the serum concentration during the incubation period or performing the experiment under serum-free conditions if compatible with your cell line's viability. | |
| Compound Degradation: Improper storage or handling of the this compound stock solution. | Ensure this compound stock solutions are stored at -20°C or -80°C and protected from light.[9] Prepare fresh working dilutions for each experiment. | |
| High background signal of phosphorylated substrates in control (untreated) cells | Endogenous DNA Damage: Cells may have high levels of baseline DNA damage due to culture conditions or over-confluency. | Ensure cells are healthy and sub-confluent. Use freshly prepared media and handle cells gently during passaging. |
| Antibody Non-specificity: The primary or secondary antibody may be cross-reacting with other proteins. | Run appropriate controls, including an isotype control and secondary antibody-only control. Validate the antibody specificity using positive and negative controls (e.g., cells with and without DNA damage). | |
| Variability between replicate experiments | Inconsistent Timing: Variations in incubation times or the timing of DNA damage induction. | Use a timer to ensure precise and consistent timing for all experimental steps, including drug addition, DNA damage induction, and cell harvesting. |
| Cell Density and Health: Differences in cell seeding density or overall cell health. | Ensure consistent cell seeding density across all wells and plates. Regularly monitor cell morphology and viability. | |
| Pipetting Errors: Inaccurate pipetting of this compound or other reagents. | Calibrate pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed. | |
| Unexpected off-target effects | High Concentration: Using excessively high concentrations of this compound may lead to inhibition of other kinases. | Use the lowest effective concentration determined from your dose-response experiments. This compound is highly selective for ATM over other PIKK family members like DNA-PK and ATR.[6][10] |
| Cell Line-Specific Sensitivity: Some cell lines may be more sensitive to off-target effects. | Review literature for known off-target effects in your specific cell model. Consider using a secondary, structurally different ATM inhibitor to confirm that the observed phenotype is due to ATM inhibition. |
Quantitative Data Summary
Table 1: Effective Concentrations of this compound for ATM Inhibition
| Cell Line | Concentration | Effect | Reference |
| U1242 Glioma | 300 nM | Complete inhibition of IR-induced p53 and H2AX phosphorylation. | [5] |
| U87 Glioma | 1 µM | Significant decrease (>70%) of p53 (S15) phosphorylation. | [6] |
| U87 Glioma | 3 µM | Complete inhibition of p53 phosphorylation. | [10] |
| U1242 Glioma | 3 µM | Complete inhibition of radiation-induced CHK2 phosphorylation. | [1] |
| MCF-7 Breast Cancer | 3 µM | Arrested the majority of cells at the G1/S phase. | [2] |
Table 2: Time-Course of this compound Action
| Time Point | Event | Observation | Reference |
| 5 minutes | Onset of Action | Dephosphorylation of AKT (S473) observed. | [1] |
| 15 minutes | Onset of Action | Complete inhibition of p53 and H2AX phosphorylation. | [5] |
| 15 minutes | Reversibility | Reversal of inhibitory effects observed after washout. | [5] |
| 1 hour | Pre-incubation | Commonly used pre-incubation time before inducing DNA damage. | [1] |
| Up to 72 hours | Stability | This compound remains stable and effective in cell culture. | [5] |
Experimental Protocols
Protocol 1: Optimizing this compound Incubation Time by Western Blot for p-KAP1
This protocol aims to determine the minimum pre-incubation time required for this compound to achieve maximum inhibition of ATM kinase activity, as measured by the phosphorylation of KAP1 at Serine 824 following ionizing radiation (IR).
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-p-KAP1 (Ser824), anti-KAP1, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Ionizing radiation source
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
This compound Preparation: Prepare a working stock of this compound in your cell culture medium at the desired final concentration (e.g., 1 µM).
-
Time-Course Treatment:
-
For each time point (e.g., 0, 15, 30, 60, 120 minutes), add the this compound working solution to the designated wells. The "0 minutes" well will receive the vehicle control (e.g., DMSO).
-
Incubate the plates at 37°C, 5% CO2 for the specified pre-incubation times.
-
-
DNA Damage Induction:
-
Immediately after the final pre-incubation time has elapsed, expose the plates (excluding the undamaged control wells) to a source of ionizing radiation (e.g., 5 Gy).
-
-
Post-IR Incubation: Return the plates to the incubator for a fixed time (e.g., 30-60 minutes) to allow for the DNA damage response to occur.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein amounts, prepare samples with Laemmli buffer, and boil for 5 minutes.
-
Perform SDS-PAGE, transfer to a PVDF membrane, and block with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Analysis: Quantify the band intensities for p-KAP1, total KAP1, and β-actin. The optimal incubation time is the shortest duration that results in the maximum reduction of the p-KAP1/total KAP1 ratio.
Protocol 2: Visualizing ATM Inhibition using γ-H2AX Immunofluorescence
This protocol assesses the effectiveness of this compound at different incubation times by quantifying the formation of γ-H2AX foci in response to DNA damage.
Materials:
-
Cells grown on coverslips in a multi-well plate
-
This compound
-
DNA damaging agent (e.g., Etoposide or an IR source)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBST)
-
Primary antibody: anti-γ-H2AX (Ser139)
-
Alexa Fluor-conjugated secondary antibody
-
DAPI nuclear stain
-
Antifade mounting medium
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on sterile coverslips in a 24-well plate.
-
Treat the cells with this compound at the desired concentration for various pre-incubation times (e.g., 15, 30, 60, 120 minutes) prior to inducing DNA damage. Include a vehicle control.
-
-
DNA Damage Induction: Induce DNA double-strand breaks by adding a chemical agent (e.g., 10 µM Etoposide for 1 hour) or by irradiation (e.g., 2 Gy).
-
Fixation and Permeabilization:
-
After the desired post-damage incubation (e.g., 1 hour), wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Immunostaining:
-
Wash three times with PBS.
-
Block with 5% BSA in PBST for 1 hour at room temperature.
-
Incubate with the anti-γ-H2AX primary antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
Wash three times with PBST.
-
Incubate with the Alexa Fluor-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash three times with PBST.
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the number of γ-H2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji).
-
The optimal incubation time will correspond to the shortest pre-incubation that yields the greatest reduction in DNA damage-induced γ-H2AX foci formation.
-
Visualizations
References
- 1. Improved ATM kinase inhibitor this compound radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved ataxia telangiectasia mutated kinase inhibitor KU60019 provides a promising treatment strategy for non-invasive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. tandfonline.com [tandfonline.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Inhibition of ATM kinase activity does not phenocopy ATM protein disruption: Implications for the clinical utility of ATM kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dynamic inhibition of ATM kinase provides a strategy for glioblastoma multiforme radiosensitization and growth control - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. medchemexpress.com [medchemexpress.com]
Solubility issues with KU-60019 and how to resolve them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving solubility issues with KU-60019.
Troubleshooting Guide: Resolving this compound Solubility Issues
Researchers may encounter challenges with the solubility of this compound during experimental procedures. This guide provides a systematic approach to troubleshoot and resolve these issues.
Problem: this compound is not dissolving or is precipitating out of solution.
Below is a workflow to address this problem.
Caption: Troubleshooting workflow for this compound solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initial stock solutions of this compound?
A1: For initial stock solutions, high-purity dimethyl sulfoxide (DMSO) is recommended.[1][2][3][4] this compound is soluble in DMSO up to 100 mg/mL.[1] It is also soluble in ethanol to 100 mM.[2] Always use fresh, anhydrous DMSO, as absorbed moisture can reduce the solubility of the compound.[1]
Q2: My this compound precipitated when I diluted the DMSO stock solution in my aqueous cell culture medium. What should I do?
A2: This is a common issue when diluting a compound from a high-concentration organic solvent stock into an aqueous buffer or medium. Here are some steps to mitigate this:
-
Lower the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or lower in your culture medium, as higher concentrations can be toxic to cells and can also cause the compound to precipitate.
-
Use a multi-step dilution: Instead of a single large dilution, perform serial dilutions.
-
Increase mixing: When adding the this compound stock to the aqueous medium, vortex or mix the solution gently but thoroughly to ensure rapid and uniform dispersion.
-
Warm the medium: Gently warming the cell culture medium to 37°C before adding the compound might help maintain solubility.
Q3: I am preparing this compound for in vivo animal studies. What is a suitable formulation?
A3: Direct injection of a DMSO stock solution is generally not recommended for animal studies. A common formulation for in vivo use involves a mixture of solvents to improve solubility and biocompatibility. Here are a couple of suggested formulations:
-
Formulation 1: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. This formulation can achieve a solubility of at least 2.5 mg/mL.[5]
-
Formulation 2: 10% DMSO and 90% (20% SBE-β-CD in Saline). This can also achieve a solubility of at least 2.5 mg/mL.[5]
-
Formulation 3: A working solution can be prepared by adding 50 μL of a 100 mg/mL DMSO stock to 400 μL of PEG300, mixing well, then adding 50 μL of Tween-80, mixing again, and finally adding 500 μL of ddH2O.[1]
Q4: Can I sonicate or heat this compound to aid dissolution?
A4: Yes, if you observe precipitation or phase separation during preparation, gentle heating and/or sonication can be used to aid dissolution.[3][5] However, avoid excessive heat to prevent degradation of the compound.
Quantitative Data Summary
The solubility of this compound in various solvents is summarized in the table below.
| Solvent | Concentration | Notes | Reference |
| DMSO | 100 mg/mL (182.59 mM) | Use fresh, anhydrous DMSO. | [1] |
| DMSO | 50 mg/mL (91.3 mM) | Sonication is recommended. | [3][4] |
| Ethanol | 100 mM | [2] | |
| In Vivo Formulation 1 | ≥ 2.5 mg/mL (4.56 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. | [5] |
| In Vivo Formulation 2 | ≥ 2.5 mg/mL (4.56 mM) | 10% DMSO, 90% (20% SBE-β-CD in Saline). | [5] |
| Water | < 1 mg/mL | Insoluble or slightly soluble. | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the required amount of this compound powder (Molecular Weight: 547.67 g/mol ).
-
Calculate Solvent Volume: Determine the volume of DMSO needed to achieve a 10 mM concentration.
-
Dissolve the Compound: Add the calculated volume of fresh, anhydrous DMSO to the this compound powder.
-
Ensure Complete Dissolution: Vortex the solution thoroughly. If necessary, briefly sonicate the vial in a water bath until the solution is clear.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one year or -80°C for up to two years.[5]
Protocol 2: Preparation of this compound for In Vivo Administration
This protocol is based on a final desired concentration and volume. The following is an example to prepare a 1 mL working solution.
-
Prepare DMSO Stock: Prepare a concentrated stock of this compound in DMSO (e.g., 100 mg/mL).[1]
-
Mix Co-solvents: In a sterile tube, add 400 µL of PEG300.
-
Add this compound Stock: Add 50 µL of the 100 mg/mL this compound DMSO stock to the PEG300 and mix until the solution is clear.
-
Add Surfactant: Add 50 µL of Tween-80 and mix thoroughly.
-
Add Aqueous Component: Add 500 µL of sterile saline or ddH2O to bring the final volume to 1 mL. Mix until the solution is clear.
-
Administration: Use the freshly prepared formulation for animal dosing immediately for optimal results.[1]
Signaling Pathway and Experimental Workflow Diagrams
This compound is a potent and specific inhibitor of the ATM (Ataxia-Telangiectasia Mutated) kinase, a key regulator of the DNA damage response (DDR).
Caption: this compound inhibits ATM kinase in the DNA damage response pathway.
Caption: A typical experimental workflow for using this compound in cell-based assays.
References
Technical Support Center: Interpreting Off-Target Effects of KU-60019 in Kinase Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret potential off-target effects of KU-60019 in kinase assays.
Troubleshooting Guides
This guide provides a systematic approach to investigating unexpected results that may be due to off-target effects of this compound.
Problem: Unexpected Phenotype Observed in Cell-Based Assays
Possible Cause: The observed phenotype may be due to the inhibition of an unintended kinase by this compound.
Troubleshooting Steps:
-
Validate with a Second, Structurally Unrelated ATM Inhibitor:
-
Rationale: A structurally different inhibitor is likely to have a different off-target profile. If the phenotype is reproduced, it is more likely to be an on-target effect of ATM inhibition.
-
Procedure: Treat cells with a different ATM inhibitor (e.g., KU-55933) at a concentration that achieves similar levels of ATM inhibition as this compound. Assess if the unexpected phenotype persists.
-
-
Perform a Rescue Experiment:
-
Rationale: Re-introducing a constitutively active or inhibitor-resistant form of the target kinase should rescue the on-target phenotype but not the off-target effect.
-
Procedure: Transfect cells with a plasmid expressing an ATM mutant that is resistant to this compound. If the phenotype is rescued, it is likely an on-target effect.
-
-
Conduct a Kinome-Wide Selectivity Screen:
-
Rationale: To definitively identify the off-target(s), a broad kinase screen is necessary.[1][2]
-
Procedure: Submit this compound for a commercial kinase screening service to assess its binding affinity against a large panel of kinases. The results will provide a comprehensive list of potential off-target interactions.
-
Problem: Inconsistent Results Between In Vitro and Cellular Assays
Possible Cause: Discrepancies between biochemical potency and cellular activity can arise from factors like cell permeability, metabolism, or engagement of unintended targets within the complex cellular environment.
Troubleshooting Steps:
-
Confirm Cellular Target Engagement:
-
Rationale: It is crucial to confirm that this compound is reaching and binding to ATM kinase in your cellular model.
-
Procedure: Utilize a cellular thermal shift assay (CETSA) or a NanoBRET™ target engagement assay to confirm that this compound binds to ATM in intact cells at the concentrations used in your experiments.
-
-
Profile Off-Targets in a Cellular Context:
-
Rationale: Biochemical screens identify potential interactions, but cellular assays are needed to confirm functional consequences.
-
Procedure: Based on the results of a kinome screen, use targeted cellular assays (e.g., western blotting for downstream signaling pathways of identified off-targets) to validate whether the off-target kinases are inhibited at the concentrations used in the primary experiment.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and how potent is it?
A1: The primary target of this compound is the Ataxia Telangiectasia Mutated (ATM) kinase. It is a potent inhibitor with an IC50 of 6.3 nM in cell-free assays.[3][4][5]
Q2: Is this compound a selective inhibitor?
A2: this compound is a highly selective inhibitor for ATM kinase. It is 270-fold more selective for ATM than for DNA-PK and 1600-fold more selective than for ATR.[3][4] It has also been shown to have little to no activity against a panel of 229 other protein kinases.[3][5]
Q3: What are the known off-targets of this compound?
A3: While highly selective, some studies have suggested potential off-target inhibition of the β, γ, and δ isoforms of phosphoinositide 3-kinase (PI3K).[6] It is important to consider these potential off-targets when interpreting experimental data.
Q4: My results suggest that this compound is affecting the AKT and ERK pathways. Is this an off-target effect?
A4: this compound has been shown to reduce basal phosphorylation of AKT at S473 and can also affect the MEK/ERK pro-survival signaling pathway.[7] This may be an indirect consequence of ATM inhibition, as ATM can regulate phosphatases that act on AKT.[7] However, a direct off-target effect on a kinase upstream of AKT or ERK cannot be entirely ruled out without further investigation.
Q5: I am observing a phenotype that is inconsistent with ATM inhibition. What should I do?
A5: If you observe a phenotype that is not consistent with the known functions of ATM, it is crucial to consider the possibility of an off-target effect. We recommend following the troubleshooting guide outlined above, which includes validating your findings with a structurally unrelated ATM inhibitor, performing rescue experiments, and conducting a kinome-wide selectivity screen to identify potential off-targets.
Data Presentation
Table 1: Inhibitory Potency of this compound Against ATM and Other Kinases
| Target Kinase | IC50 (nM) | Fold Selectivity vs. ATM | Reference |
| ATM | 6.3 | 1 | [3][4] |
| DNA-PKcs | 1,700 | ~270 | [3][4] |
| ATR | >10,000 | >1,600 | [3][4] |
| PI3Kβ | Data not consistently available in searched literature | - | [6] |
| PI3Kγ | Data not consistently available in searched literature | - | [6] |
| PI3Kδ | Data not consistently available in searched literature | - | [6] |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol outlines the general steps for determining the selectivity of this compound against a panel of kinases.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for testing.
-
Kinase Panel: Select a commercial kinase profiling service that offers a broad panel of purified, active kinases.
-
Assay Performance: The service provider will perform the kinase activity assays in the presence of various concentrations of this compound. The specific assay format may vary (e.g., radiometric, fluorescence-based).
-
Data Analysis: The percentage of inhibition for each kinase at a given inhibitor concentration is calculated. For significant off-targets, a dose-response curve is generated to determine the IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant).
Protocol 2: Cellular Target Engagement using NanoBRET™
This protocol describes a method to confirm that this compound is binding to its target within living cells.
-
Cell Line Preparation: Use a cell line that has been engineered to express a fusion protein of the target kinase (ATM) and NanoLuc® luciferase.
-
Tracer Addition: Add a fluorescent tracer that specifically binds to the target kinase to the cells.
-
Inhibitor Treatment: Treat the cells with varying concentrations of this compound.
-
BRET Measurement: If this compound binds to the target kinase, it will displace the fluorescent tracer, leading to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal. The magnitude of the decrease in the BRET signal is proportional to the degree of target engagement.
-
Data Analysis: Generate a dose-response curve by plotting the BRET ratio against the concentration of this compound to determine the cellular IC50.
Mandatory Visualization
Caption: ATM Signaling Pathway and the inhibitory action of this compound.
Caption: Workflow for troubleshooting unexpected phenotypes with this compound.
Caption: General workflow for kinase selectivity profiling.
References
- 1. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. KU 60019 | CAS 925701-46-8 | KU60019 | Tocris Bioscience [tocris.com]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 7. Improved ATM kinase inhibitor this compound radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: KU-60019 Efficacy in p53 Wild-Type Cells
This technical support resource provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering lower than expected efficacy of the ATM inhibitor KU-60019 in p53 wild-type (p53-WT) cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: We are observing reduced cytotoxic effects of this compound in our p53 wild-type cancer cell line compared to what is reported in the literature for p53-mutant cells. Is this expected?
A1: Yes, it is expected that this compound will be less effective in p53 wild-type cells compared to p53-mutant or p53-null cells. This phenomenon is attributed to the concept of synthetic lethality .
In p53-WT cells, the ATM-p53 signaling axis is a primary pathway for inducing cell cycle arrest at the G1/S checkpoint in response to DNA damage, allowing time for DNA repair. While this compound inhibits ATM, thereby disrupting this G1 checkpoint, p53-WT cells may still utilize other p53-independent pathways to maintain viability and facilitate DNA repair, leading to a less pronounced cytotoxic effect.
Conversely, p53-mutant cells have a deficient G1/S checkpoint and are therefore more reliant on the G2/M checkpoint for DNA repair and survival following DNA damage. This compound, by inhibiting ATM, also compromises the G2/M checkpoint. The simultaneous loss of both major cell cycle checkpoints in p53-mutant cells leads to mitotic catastrophe and a significant increase in apoptosis, a classic example of synthetic lethality.[1][2][3][4]
Q2: What is the underlying molecular mechanism for the differential sensitivity to this compound based on p53 status?
A2: The differential sensitivity is rooted in the distinct roles of p53 in cell cycle control and apoptosis following DNA damage.
-
In p53 Wild-Type Cells: Upon DNA damage, ATM phosphorylates and activates p53.[5] Activated p53 then transcriptionally upregulates target genes like p21, which in turn inhibits cyclin-dependent kinases (CDKs) to enforce a G1 cell cycle arrest.[6] This arrest provides a window for DNA repair. When this compound inhibits ATM, this p53-dependent G1 arrest is abrogated. However, the cells may still be able to arrest at the G2/M checkpoint through p53-independent mechanisms or undergo repair, thus mitigating the lethal effects of the DNA damage.
-
In p53-Mutant Cells: These cells lack a functional p53-mediated G1 checkpoint. Consequently, they proceed through the S phase with damaged DNA and become heavily reliant on the G2/M checkpoint to prevent entry into mitosis with catastrophic DNA lesions. ATM is a key regulator of the G2/M checkpoint. By inhibiting ATM with this compound, this last line of defense is removed, forcing the cells into premature and lethal mitosis.
Troubleshooting Guide
Problem: this compound shows minimal single-agent cytotoxicity in our p53-WT cell line.
Potential Cause 1: Intact p53-mediated cell cycle arrest and survival pathways.
-
Troubleshooting Steps:
-
Confirm p53 Status: Verify the p53 status of your cell line through sequencing or by assessing the induction of p53 target genes (e.g., p21) in response to a DNA damaging agent like doxorubicin.
-
Cell Cycle Analysis: Perform cell cycle analysis using flow cytometry after treatment with this compound and a DNA damaging agent. In p53-WT cells, you may observe an abrogation of the G1 arrest but a potential accumulation in the G2/M phase, indicating a shift in checkpoint reliance.
-
Consider Combination Therapy: The principle of synthetic lethality suggests that this compound may be more effective in p53-WT cells when combined with agents that induce reliance on the ATM pathway. For instance, combining this compound with a non-genotoxic p53 activator like Nutlin-3 has been shown to convert the cellular response from cell cycle arrest to apoptosis.[2][7]
-
Potential Cause 2: Suboptimal experimental conditions.
-
Troubleshooting Steps:
-
Titrate this compound Concentration: Ensure you are using an appropriate concentration of this compound. Perform a dose-response curve to determine the IC50 in your specific cell line.
-
Verify Target Engagement: Confirm that this compound is inhibiting ATM in your experimental setup. This can be done by Western blotting for the phosphorylation of known ATM targets, such as p53 at Serine 15 or CHK2 at Threonine 68, in response to ionizing radiation or other DNA damaging agents.[8]
-
Data Presentation
Table 1: Comparative Efficacy of this compound in Isogenic Cell Lines
| Cell Line | p53 Status | Treatment | Outcome | Reference |
| U87 | Wild-Type | This compound + Radiation | Radiosensitization | [9] |
| U87-281G | Mutant | This compound + Radiation | Enhanced Radiosensitization | [9] |
| HCT116 | Wild-Type | KU-59403 + Etoposide | 2.3-fold sensitization | [10] |
| HCT116-N7 (p53-null) | Null | KU-59403 + Etoposide | 3.8-fold sensitization | [10] |
Note: KU-59403 is another ATM inhibitor with a similar mechanism of action to this compound.
Experimental Protocols
1. Western Blot for ATM Pathway Inhibition
-
Objective: To confirm that this compound is inhibiting the phosphorylation of ATM targets.
-
Methodology:
-
Seed cells (e.g., U87 glioma cells) and allow them to adhere overnight.
-
Pre-treat cells with the desired concentration of this compound (e.g., 1-10 µM) or DMSO vehicle for 1 hour.[8]
-
Induce DNA damage, for example, by exposing cells to ionizing radiation (e.g., 5-10 Gy).
-
Harvest cell lysates at various time points post-irradiation (e.g., 15, 30, 60 minutes).
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-p53 (Ser15), phospho-CHK2 (Thr68), total p53, total CHK2, and a loading control (e.g., β-actin).
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Expected Outcome: A significant reduction in the phosphorylation of p53 and CHK2 in this compound-treated cells compared to vehicle-treated cells following DNA damage.
-
2. Cell Cycle Analysis by Flow Cytometry
-
Objective: To assess the effect of this compound on cell cycle distribution.
-
Methodology:
-
Treat cells with this compound, a DNA damaging agent, or a combination of both for the desired duration.
-
Harvest cells, including any floating cells, and wash with PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.[11][12][13][14]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide at 50 µg/mL) and RNase A (100 µg/mL).[11][13]
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer, collecting data from at least 10,000 events.
-
Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Expected Outcome: In p53-WT cells, this compound in combination with a DNA damaging agent is expected to abrogate the G1 arrest. In p53-mutant cells, the combination treatment is expected to lead to a failure to arrest in G2/M and an increase in the sub-G1 population, indicative of apoptosis.
-
Mandatory Visualizations
Caption: ATM-p53 signaling pathway in response to DNA damage.
Caption: Western blot workflow for assessing ATM inhibition.
Caption: Synthetic lethality of this compound in p53-mutant cells.
References
- 1. The combined status of ATM and p53 link tumor development with therapeutic response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATM and MET kinases are synthetic lethal with non-genotoxic activation of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A panel of isogenic human cancer cells suggests a therapeutic approach for cancers with inactivated p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ATM and MET kinases are synthetic lethal with nongenotoxic activation of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improved ATM kinase inhibitor this compound radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ATM kinase inhibition preferentially sensitizes p53 mutant glioma to ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cancer.wisc.edu [cancer.wisc.edu]
- 14. researchtweet.com [researchtweet.com]
Troubleshooting inconsistent results in KU-60019 experiments
Welcome to the technical support center for KU-60019. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during experiments with the potent ATM kinase inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective small molecule inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR).[1][2] It functions by competitively binding to the ATP-binding pocket of ATM, thereby preventing the phosphorylation of downstream targets involved in cell cycle checkpoints, DNA repair, and apoptosis.[3] With an IC50 of 6.3 nM, it is significantly more potent than its predecessor, KU-55933.[4][5]
Q2: What are the common applications of this compound in research?
A2: this compound is widely used as a radiosensitizer, enhancing the efficacy of radiation therapy in cancer cells, particularly in glioma models.[1][2][3][6] It is also utilized to study the role of ATM in various cellular processes, including:
-
Modulation of pro-survival signaling pathways such as PI3K/Akt/ERK.[1][2]
-
Induction of cell cycle arrest.[7]
-
Investigation of DNA repair mechanisms.[8]
Q3: What is the recommended working concentration for this compound?
A3: The optimal concentration of this compound is cell-type and experiment-dependent. However, most in vitro studies report effective concentrations in the low micromolar to nanomolar range. For example, complete inhibition of radiation-induced p53 phosphorylation in U87 glioma cells can be achieved at 3 µM, with partial inhibition at 1 µM.[1][5] Some studies have shown complete inhibition of the DNA damage response at concentrations as low as 300 nM.[6] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is soluble in DMSO and ethanol up to 100 mM. It is poorly soluble in water.[9][10]
-
Preparation: Dissolve this compound in high-quality, anhydrous DMSO to make a concentrated stock solution (e.g., 10 mM).[5] Use sonication if necessary to ensure complete dissolution.[9]
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for up to one year or -80°C for up to two years.[4][5] Short-term storage at -20°C for up to a month is also feasible.[4] Protect from light.[10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no inhibition of ATM activity (e.g., persistent p-ATM or p-p53 signal in Western blot). | 1. Degraded this compound: Improper storage or multiple freeze-thaw cycles of the stock solution. | 1. Prepare fresh this compound stock solution from powder. Aliquot and store properly at -20°C or -80°C.[4][5] |
| 2. Suboptimal concentration: The concentration used may be too low for the specific cell line or experimental conditions. | 2. Perform a dose-response experiment (e.g., 100 nM to 10 µM) to determine the optimal inhibitory concentration.[1][5] | |
| 3. Incorrect timing of treatment: The pre-incubation time may be insufficient for the inhibitor to take effect before inducing DNA damage. | 3. Pre-incubate cells with this compound for at least 1 hour before irradiation or treatment with a DNA-damaging agent.[1] | |
| High variability in cell viability or cytotoxicity assays. | 1. Incomplete dissolution or precipitation of this compound: Adding a highly concentrated DMSO stock directly to aqueous media can cause the compound to precipitate. | 1. Dilute the stock solution in pre-warmed cell culture media and mix thoroughly before adding to the cells.[10] Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%). |
| 2. Cell density variation: Inconsistent cell seeding across wells can lead to variable results. | 2. Ensure a uniform single-cell suspension before seeding and be consistent with seeding density. | |
| 3. Edge effects in multi-well plates: Evaporation from wells on the edge of the plate can concentrate the compound and affect cell growth. | 3. Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile water or media to maintain humidity. | |
| Unexpected off-target effects or cellular toxicity. | 1. High final DMSO concentration: The vehicle for this compound may be causing toxicity. | 1. Ensure the final DMSO concentration in the culture medium is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle-only control. |
| 2. Contaminated this compound: The compound may be impure. | 2. Use a high-purity (>98%) this compound from a reputable supplier. | |
| 3. Cell line-specific sensitivity: Some cell lines may be more sensitive to ATM inhibition or the compound itself. | 3. Perform a preliminary toxicity assay to determine the non-toxic concentration range for your specific cell line. | |
| Difficulty reproducing radiosensitization effect. | 1. Timing of this compound treatment and irradiation: The window between inhibitor addition and radiation exposure is critical. | 1. Add this compound at least 1 hour prior to irradiation and keep it in the culture medium during and after irradiation for optimal effect.[1] |
| 2. Radiation dose: The radiation dose may be too high, causing overwhelming cell death and masking the sensitizing effect of the inhibitor. | 2. Use a range of radiation doses to generate a full survival curve and accurately determine the dose enhancement factor. | |
| 3. Cell cycle status: The proportion of cells in different phases of the cell cycle can influence radiosensitivity. | 3. Synchronize cells if possible, or ensure consistent culture conditions (e.g., confluence) that would lead to a reproducible cell cycle distribution. |
Experimental Protocols
Western Blot for ATM Signaling Inhibition
This protocol is for verifying the inhibitory effect of this compound on ATM signaling by detecting the phosphorylation of a downstream target, p53 (Ser15).
-
Cell Seeding: Seed U87 or U1242 glioma cells in 6-well plates and allow them to attach and reach 70-80% confluency.
-
This compound Treatment: Pre-treat the cells with this compound (e.g., 0, 1, 3, or 10 µM) for 1 hour.[1]
-
Induction of DNA Damage: Expose the cells to a DNA-damaging agent, such as ionizing radiation (e.g., 10 Gy).[1]
-
Cell Lysis: After 1 hour post-irradiation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against phospho-p53 (Ser15) overnight at 4°C.[11]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
-
Detection: Wash the membrane three times with TBST and visualize the protein bands using an ECL detection reagent.
-
Stripping and Re-probing: Strip the membrane and re-probe for total p53 and a loading control (e.g., β-actin or GAPDH) to normalize the results.
Cell Viability (AlamarBlue) Assay
This assay measures cell proliferation and cytotoxicity following treatment with this compound.
-
Cell Seeding: Seed U1242 cells in a 96-well plate at a desired density and allow them to attach for 6 hours.[1][9]
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 3 µM) for the desired duration (e.g., 1, 3, and 5 days).[1][9]
-
AlamarBlue Addition: At the end of the treatment period, add AlamarBlue reagent to the medium at the recommended final concentration.[1][9]
-
Fluorescence Measurement: Measure the fluorescence on a plate reader with an excitation of ~530-560 nm and an emission of ~590 nm.[1][9]
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Visualizations
Caption: this compound inhibits ATM kinase, blocking downstream signaling pathways.
Caption: General experimental workflow for using this compound in cell-based assays.
Caption: A decision tree for troubleshooting common issues in this compound experiments.
References
- 1. Improved ATM kinase inhibitor this compound radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved ATM kinase inhibitor this compound radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ATM kinase inhibition preferentially sensitizes p53 mutant glioma to ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Improved ataxia telangiectasia mutated kinase inhibitor KU60019 provides a promising treatment strategy for non-invasive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of ATM kinase activity does not phenocopy ATM protein disruption: Implications for the clinical utility of ATM kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KU60019 | ATM/ATR | TargetMol [targetmol.com]
- 10. ss-amyloid-1-11.com [ss-amyloid-1-11.com]
- 11. Western Blot Protocol | Proteintech Group [ptglab.com]
Technical Support Center: KU-60019 & Normal Fibroblasts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ATM inhibitor, KU-60019. The focus is on minimizing toxicity in normal fibroblast cell lines during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected toxicity of this compound on normal fibroblasts?
A1: Preclinical studies have indicated that this compound exhibits low direct cytotoxicity to normal cells at concentrations effective for ATM inhibition. One study reported low toxicity at doses up to 10 μM in non-tumor cells.[1] Another study showed that this compound was not toxic to human astrocytes.[2] However, it is important to note that this compound can sensitize normal fibroblasts to radiation, similar to its effect on cancer cells.[2]
Q2: At what concentration does this compound start to show toxicity in normal fibroblasts?
A2: A specific IC50 value for this compound-induced cytotoxicity in normal fibroblasts, in the absence of other treatments, is not consistently reported in the literature. However, studies have used this compound on normal human foreskin fibroblasts (HFFF2) at concentrations of 0.5 μM and 2.5 μM to inhibit TGF-β1-induced myofibroblast differentiation, without reports of significant toxicity.[3] It is crucial to perform a dose-response curve for your specific fibroblast cell line and experimental conditions to determine the optimal non-toxic concentration.
Q3: How does this compound affect the cell cycle of normal fibroblasts?
A3: this compound, as an ATM inhibitor, can interfere with cell cycle checkpoints. ATM is a crucial kinase that signals the presence of DNA double-strand breaks, leading to cell cycle arrest to allow for DNA repair. By inhibiting ATM, this compound can abrogate this arrest. Some studies suggest that ATM inhibition can lead to a decrease in the expression of the cyclin-dependent kinase inhibitor p21, which is a key regulator of cell cycle progression.[4]
Q4: Is the toxicity of this compound in normal fibroblasts reversible?
A4: The inhibitory effect of this compound on ATM kinase activity has been shown to be reversible upon removal of the compound from the cell culture medium.[5] This suggests that any immediate cytotoxic effects due to ATM inhibition might also be reversible, although this would depend on the extent and duration of the exposure and the specific downstream consequences.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed in normal fibroblast cultures treated with this compound.
Possible Cause 1: Concentration of this compound is too high.
-
Troubleshooting Step: Perform a dose-response experiment to determine the IC50 of this compound in your specific fibroblast cell line. Start with a wide range of concentrations (e.g., 0.1 µM to 20 µM) and assess cell viability using a standard method like an MTT or CellTiter-Glo assay.
-
Recommendation: Use the lowest concentration of this compound that effectively inhibits ATM without causing significant cell death. Based on existing literature, concentrations in the range of 0.5 µM to 3 µM have been used in normal fibroblasts for functional assays.[3][5]
Possible Cause 2: Prolonged exposure to this compound.
-
Troubleshooting Step: Evaluate the time-dependence of this compound toxicity. Culture your fibroblasts with a fixed concentration of this compound and measure viability at different time points (e.g., 24, 48, 72 hours).
-
Recommendation: If toxicity increases significantly with time, consider shorter incubation periods for your experiments. The reversibility of this compound's effect allows for transient inhibition of ATM.[5]
Issue 2: Normal fibroblasts are showing increased sensitivity to radiation when co-treated with this compound.
Background: this compound is a potent radiosensitizer, and this effect is not specific to cancer cells. Normal fibroblasts are also radiosensitized by this compound.[2] A study reported a dose-enhancement ratio (DER) of 2.8 for normal fibroblasts treated with 3 µM this compound.[5]
-
Troubleshooting Step: If the goal is to selectively radiosensitize cancer cells while sparing co-cultured normal fibroblasts, this may be challenging with this compound alone due to its mechanism of action.
-
Potential Mitigation Strategy (Exploratory): Inducing a temporary and reversible cell cycle arrest in normal fibroblasts during treatment could potentially reduce their sensitivity to DNA damaging agents. This is a general concept in chemoprotection. For example, the use of CDK4/6 inhibitors can induce a G1 arrest. While not specifically tested with this compound in normal fibroblasts, this approach could be investigated. It is important to note that combining CDK inhibitors with chemotherapy can be complex and timing-dependent.[6][7]
Quantitative Data Summary
| Cell Line | Treatment | Concentration of this compound | Effect | Citation |
| Normal Human Fibroblasts | This compound + Ionizing Radiation | 3 µM | Dose-Enhancement Ratio (DER) = 2.8 | [5] |
| Non-tumor cells | This compound | Up to 10 µM | Low toxicity | [1] |
| Human Astrocytes | This compound | Not specified | No significant effect on survival | [2] |
| Normal Human Foreskin Fibroblasts (HFFF2) | This compound + TGF-β1 | 0.5 µM, 2.5 µM | Inhibition of myofibroblast differentiation | [3] |
Experimental Protocols
Protocol 1: Determination of this compound Cytotoxicity using MTT Assay
-
Cell Seeding: Plate normal human fibroblasts in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to attach and grow for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the dose-response curve and determine the IC50 value.[8]
Protocol 2: Assessment of Cell Cycle Profile by Flow Cytometry
-
Cell Treatment: Seed fibroblasts in 6-well plates and treat with this compound at the desired concentrations and for the desired time.
-
Cell Harvest: Harvest the cells by trypsinization, collect them in a centrifuge tube, and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
Visualizations
Caption: Simplified ATM signaling pathway in response to DNA double-strand breaks and the point of inhibition by this compound.
Caption: Experimental workflow for determining the dose-dependent toxicity of this compound in normal fibroblasts.
Caption: A logical troubleshooting guide for addressing high this compound toxicity in normal fibroblast experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATM Regulates Differentiation of Myofibroblastic Cancer-Associated Fibroblasts and Can Be Targeted to Overcome Immunotherapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Manipulation of Redox Metabolism Using Pharmacologic Ascorbate Opens a Therapeutic Window for Radio-Sensitization by ATM Inhibitors in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved ATM kinase inhibitor this compound radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK4/6 Inhibitors in Combination Therapies: Better in Company Than Alone: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability in Normal Fibroblasts and Liver Cancer Cells After Treatment with Iron (III), Nickel (II), and their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: KU-60019 Dosage Adjustment for Glioma Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the ATM kinase inhibitor, KU-60019, in glioma cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and highly selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase.[1][2] ATM is a critical protein in the DNA damage response (DDR) pathway, responsible for detecting DNA double-strand breaks and initiating cell cycle arrest and DNA repair.[3][4] By inhibiting ATM, this compound prevents the phosphorylation of downstream targets, thereby disrupting the DDR, which leads to increased sensitivity of cancer cells to DNA-damaging agents like ionizing radiation.[1][5]
Q2: What is the IC50 of this compound for ATM kinase?
A2: The reported IC50 value for this compound against ATM kinase is approximately 6.3 nM in cell-free assays.[6][7] It is significantly more potent than its predecessor, KU-55933.[1][7]
Q3: How selective is this compound for ATM compared to other kinases?
A3: this compound exhibits high selectivity for ATM. It is approximately 270-fold more selective for ATM than for DNA-PK and 1600-fold more selective than for ATR.[6][7]
Q4: What is the recommended starting concentration of this compound for in vitro experiments with glioma cell lines?
A4: Based on published studies, a starting concentration range of 100 nM to 10 µM is commonly used for in vitro experiments with glioma cell lines.[1][8] For radiosensitization studies, concentrations as low as 300 nM have been shown to be effective.[8][9] The optimal concentration will depend on the specific glioma cell line and the experimental endpoint.
Q5: How does the p53 status of a glioma cell line affect its sensitivity to this compound?
A5: Glioma cell lines with mutant p53 have been shown to be more sensitive to radiosensitization by this compound compared to those with wild-type p53.[4][5][10] This suggests that the p53 status is a critical factor to consider when determining the optimal dosage.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No significant radiosensitization observed at the initial dose. | The concentration of this compound may be too low for the specific cell line. | Perform a dose-response curve to determine the optimal concentration for ATM inhibition in your cell line. We recommend testing a range from 100 nM to 10 µM.[1][8] Assess the inhibition of ATM activity by checking the phosphorylation of downstream targets like Chk2 and p53 via Western blot.[1] |
| The timing of this compound administration relative to irradiation may not be optimal. | Pre-incubate the cells with this compound for at least 1 hour before irradiation to ensure adequate inhibition of ATM.[1] | |
| The glioma cell line may have intrinsic resistance mechanisms. | Consider the p53 and PTEN status of your cell line, as these can influence sensitivity.[1][5] For resistant lines, a combination with other agents, such as temozolomide, might be necessary to achieve the desired effect.[8] | |
| High cytotoxicity observed with this compound alone (without radiation). | The concentration of this compound is too high, leading to off-target effects or excessive inhibition of pro-survival signaling. | Reduce the concentration of this compound. Even nanomolar concentrations can be effective for radiosensitization.[8][9] Perform a cell viability assay (e.g., MTT or AlamarBlue) with a range of this compound concentrations to determine the non-toxic dose for your specific cell line. |
| The cell line is particularly sensitive to the inhibition of pro-survival pathways affected by this compound, such as the AKT pathway.[1] | Assess the basal levels of AKT phosphorylation in your cell line. If they are highly dependent on ATM-related signaling, they may be more sensitive to this compound monotherapy. | |
| Variability in results between experiments. | Inconsistent drug preparation or storage. | Prepare fresh stock solutions of this compound in DMSO and store them at -20°C or -80°C.[7] Avoid repeated freeze-thaw cycles. |
| Differences in cell culture conditions (e.g., cell density, passage number). | Standardize your cell culture protocols to ensure consistency between experiments. | |
| Difficulty in observing inhibition of downstream ATM targets. | Inefficient protein extraction or antibody issues. | Optimize your protein lysis buffer and Western blot protocol. Ensure you are using validated antibodies for phosphorylated and total proteins. |
| The time point for analysis after irradiation is not optimal. | Perform a time-course experiment to determine the peak of ATM activation and downstream phosphorylation in your cell line following irradiation. A common time point for analysis is 1 hour post-irradiation.[1] |
Quantitative Data Summary
Table 1: Effective Concentrations of this compound in Glioma Cell Lines
| Cell Line | Genetic Background | Application | Effective Concentration | Reference |
| U87 | p53 wild-type, PTEN null | Radiosensitization | 1 µM - 10 µM | [1] |
| U1242 | p53 mutant, PTEN wild-type | Radiosensitization | 300 nM - 3 µM | [1][8] |
| U373 | Not specified | Radiosensitization | 300 nM | [9] |
| U251 | p53 mutant | Radiosensitization | Not specified | [11] |
| T98G | Not specified | Cell Viability | IC50: 2.83 µM (LCS1269, another Top I inhibitor) | [12] |
Note: The IC50 value for T98G is for a different compound and is included for comparative purposes of glioma cell line drug sensitivity.
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration for Radiosensitization
-
Cell Seeding: Plate glioma cells in 96-well plates at a density that allows for logarithmic growth for the duration of the experiment.
-
Drug Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 10 nM, 100 nM, 1 µM, 10 µM) or vehicle control (DMSO). Incubate for 1 hour.
-
Irradiation: Expose the plates to a clinically relevant dose of ionizing radiation (e.g., 2, 4, 6 Gy). A control plate should not be irradiated.
-
Cell Viability Assay: After a set period (e.g., 72 hours), assess cell viability using an appropriate method such as AlamarBlue or MTT assay.
-
Data Analysis: Calculate the Dose Enhancement Ratio (DER) at a specific survival fraction (e.g., 50%) to quantify the radiosensitizing effect of each this compound concentration.
Protocol 2: Western Blot Analysis of ATM Pathway Inhibition
-
Cell Treatment: Seed glioma cells in 6-well plates. The next day, pre-treat with the desired concentration of this compound or vehicle for 1 hour.
-
Irradiation: Irradiate the cells with a dose known to induce a DNA damage response (e.g., 5-10 Gy).
-
Protein Extraction: At a specified time point post-irradiation (e.g., 1 hour), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Determine protein concentration using a BCA assay. Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against phospho-ATM (Ser1981), phospho-Chk2 (Thr68), phospho-p53 (Ser15), and their respective total protein counterparts. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescence detection system to visualize the protein bands.
Signaling Pathway and Workflow Diagrams
Caption: ATM signaling pathway and the inhibitory effect of this compound.
Caption: General experimental workflow for testing this compound in glioma cells.
References
- 1. Improved ATM kinase inhibitor this compound radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, ATM kinase inhibitor (CAS 925701-49-1) | Abcam [abcam.com]
- 3. Improved ATM kinase inhibitor this compound radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Dynamic inhibition of ATM kinase provides a strategy for glioblastoma multiforme radiosensitization and growth control - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. ATM kinase inhibition preferentially sensitizes p53 mutant glioma to ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aberrant ATM signaling and homology-directed DNA repair as a vulnerability of p53-mutant GBM to AZD1390-mediated radiosensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Resistance to KU-60019 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the ATM inhibitor KU-60019 in their cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly specific second-generation inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, with an IC50 of approximately 6.3 nM.[1][2] It functions by competing with ATP for the binding site in the ATM kinase domain, thereby preventing the autophosphorylation of ATM at Ser1981 and the subsequent phosphorylation of its downstream targets involved in the DNA damage response (DDR).[1] This inhibition of the DDR leads to increased sensitivity of cancer cells to DNA-damaging agents like ionizing radiation and certain chemotherapeutics.[1][3]
Q2: My cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While specific acquired resistance mechanisms to this compound are still under investigation, resistance to ATM inhibitors can theoretically arise from several mechanisms:
-
Upregulation of ATM expression: An increase in the total amount of ATM protein could potentially require higher concentrations of this compound to achieve the same level of inhibition.
-
Mutations in the ATM gene: Alterations in the drug-binding pocket of the ATM protein could reduce the affinity of this compound.
-
Activation of bypass signaling pathways: Cancer cells might develop resistance by upregulating parallel DNA damage response pathways that are not dependent on ATM, such as the ATR (Ataxia-Telangiectasia and Rad3-related) pathway.
-
Increased drug efflux: Overexpression of multidrug resistance pumps, such as P-glycoprotein (MDR1), could actively transport this compound out of the cell, reducing its intracellular concentration.[4][5]
-
Alterations in chromatin accessibility: Changes in the chromatin structure around DNA double-strand breaks could influence the recruitment of DNA repair proteins, potentially bypassing the need for ATM signaling. One identified mechanism in resistance to other DNA-damaging agents involves the upregulation of the lysine acetyltransferase GCN5, which interacts with and hyperactivates ATM at DNA break sites, accelerating DNA repair.[6][7]
Q3: How can I experimentally confirm that my cells have developed resistance to this compound?
Confirmation of resistance typically involves a combination of cell viability and molecular assays:
-
Determine the IC50 value: Perform a dose-response curve using a cell viability assay (e.g., MTT, CellTiter-Glo) to compare the IC50 value of this compound in your suspected resistant cell line to that of the parental, sensitive cell line. A significant increase (typically 3-fold or more) in the IC50 value is a strong indicator of resistance.[8]
-
Western Blot Analysis: Assess the phosphorylation status of key ATM targets. In resistant cells, you may observe persistent phosphorylation of downstream targets like Chk2 (at Thr68) or p53 (at Ser15) even in the presence of this compound and DNA damage, indicating a failure of the inhibitor to engage its target effectively.
-
Colony Formation Assay: This long-term survival assay can provide a more robust measure of resistance than short-term viability assays. Resistant cells will form more and larger colonies in the presence of this compound compared to sensitive cells.
Troubleshooting Guides
Problem 1: Inconsistent results in cell viability assays with this compound.
| Possible Cause | Troubleshooting Step |
| This compound precipitation | This compound has limited aqueous solubility. Ensure the DMSO stock solution is fully dissolved before diluting into culture medium. Visually inspect the final culture medium for any signs of precipitation. Prepare fresh dilutions for each experiment. |
| Cell seeding density | Inconsistent cell numbers at the start of the experiment can lead to variability. Ensure a uniform single-cell suspension and accurate cell counting before seeding plates. |
| Assay incubation time | The optimal incubation time with this compound can vary between cell lines. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your specific cell line. |
| Edge effects in microplates | Evaporation from the outer wells of a 96-well plate can concentrate the drug and affect cell growth. To minimize this, do not use the outer wells for experimental samples; instead, fill them with sterile PBS or media. |
Problem 2: No significant downstream inhibition observed by Western Blot.
| Possible Cause | Troubleshooting Step |
| Insufficient drug concentration or incubation time | The effective concentration of this compound can be cell-line dependent. Titrate the concentration of this compound (e.g., 10 nM to 10 µM) and the pre-incubation time before inducing DNA damage.[1] |
| Inefficient DNA damage induction | Ensure that your method for inducing DNA damage (e.g., irradiation, etoposide) is working effectively. Include positive controls to confirm the activation of the DNA damage response. |
| Poor antibody quality | Use validated antibodies for phosphorylated and total ATM, as well as downstream targets like p-Chk2 and p-p53. Run appropriate controls to ensure antibody specificity. |
| Development of resistance | If you consistently fail to see inhibition of downstream targets in a cell line that was previously sensitive, it may have developed resistance. Refer to the FAQs on confirming resistance. |
Quantitative Data Summary
The following tables provide a summary of representative quantitative data for this compound's activity. Note that specific IC50 values can vary significantly between different cell lines and experimental conditions.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| ATM Kinase IC50 | 6.3 nM | [1][2] |
| DNA-PKcs IC50 | 1.7 µM | [1] |
| ATR IC50 | >10 µM | [1] |
Table 2: Representative Cellular IC50 Values for this compound in Combination with DNA Damaging Agents
| Cell Line | Agent | IC50 of Agent Alone | IC50 of Agent + this compound (IC20) | Reference |
| H1299 (Lung Cancer) | VP-16 (Etoposide) | 1.25 µM | 0.54 µM | [9] |
| A549 (Lung Cancer) | VP-16 (Etoposide) | 0.93 µM | 0.25 µM | [9] |
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cell Line
This protocol describes a general method for developing a drug-resistant cancer cell line through continuous exposure to escalating doses of this compound.[10][11]
-
Determine the initial IC50: Perform a dose-response experiment to determine the IC50 of this compound for the parental cell line.
-
Initial continuous exposure: Culture the parental cells in their standard growth medium supplemented with this compound at a concentration equal to the IC10.
-
Dose escalation: Once the cells have resumed a normal growth rate, passage them and increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.
-
Repeat dose escalation: Continue this process of culturing and stepwise dose escalation. It is common for cells to grow slowly or for a significant portion of the population to die after each dose increase. Only passage the surviving, proliferating cells.
-
Establish a stable resistant line: After several months (this can take 3-18 months), a cell line that can proliferate in a significantly higher concentration of this compound (e.g., 10-20 times the initial IC50) should be established.
-
Characterize the resistant line: Once a resistant line is established, confirm the shift in IC50 and perform molecular analyses to investigate the mechanism of resistance. Freeze down aliquots of the resistant cells at various passages.
Protocol 2: Western Blotting for ATM Signaling Pathway
This protocol provides a method to assess the inhibition of the ATM signaling pathway by this compound.
-
Cell treatment: Seed cells in 6-well plates and allow them to adhere overnight. Pre-treat the cells with the desired concentration of this compound or DMSO vehicle for 1-2 hours.
-
Induce DNA damage: Induce DNA double-strand breaks by, for example, irradiating the cells (e.g., 5 Gy) or treating them with a radiomimetic drug like etoposide.
-
Cell lysis: At the desired time point post-damage (e.g., 30-60 minutes), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and transfer: Separate 20-30 µg of protein per lane on an 8-12% SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and antibody incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include: p-ATM (Ser1981), total ATM, p-Chk2 (Thr68), total Chk2, and a loading control (e.g., GAPDH, β-actin).
-
Secondary antibody and detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
Visualizations
Caption: Simplified ATM signaling pathway in response to DNA double-strand breaks and its inhibition by this compound.
Caption: Experimental workflow for investigating and overcoming resistance to this compound.
Caption: Potential molecular mechanisms leading to resistance to the ATM inhibitor this compound.
References
- 1. Improved ATM kinase inhibitor this compound radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. angiotensin-1-2-1-8-amide.com [angiotensin-1-2-1-8-amide.com]
- 3. Improved ATM kinase inhibitor this compound radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 6. Inhibition of novel GCN5-ATM axis restricts the onset of acquired drug resistance in leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ATM inhibitor KU60019 synergistically sensitizes lung cancer cells to topoisomerase II poisons by multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Validating ATM Inhibition by KU-60019
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the inhibition of Ataxia Telangiectasia Mutated (ATM) kinase by KU-60019 using downstream markers. This guide includes detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure successful and accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and specific second-generation ATP-competitive inhibitor of ATM kinase.[1][2] It functions by binding to the kinase domain of ATM, thereby preventing the phosphorylation of its downstream substrates involved in the DNA damage response (DDR). With an IC50 of 6.3 nM, it is approximately twice as potent as its predecessor, KU-55933.[3][4]
Q2: What are the key downstream markers to validate this compound-mediated ATM inhibition?
A2: The most reliable downstream markers for validating ATM inhibition by this compound are the phosphorylated forms of direct ATM substrates. These include:
-
Phospho-p53 (Ser15): A critical tumor suppressor protein involved in cell cycle arrest and apoptosis.[1][2]
-
Phospho-Histone H2AX (Ser139), also known as γH2AX: A key marker of DNA double-strand breaks (DSBs).[2][5][6]
-
Phospho-CHK2 (Thr68): A checkpoint kinase that plays a crucial role in cell cycle control.[2]
-
Phospho-KAP1 (Ser824): A protein involved in chromatin remodeling and DNA repair.[7][8][9][10][11]
Q3: What is the recommended concentration range for this compound in cell-based assays?
A3: The effective concentration of this compound can vary depending on the cell line and experimental conditions. However, most studies report effective inhibition of ATM signaling in the low micromolar range. A concentration of 1-10 µM is often sufficient to see a significant reduction in the phosphorylation of downstream targets.[2][4][12] For instance, in U87 glioma cells, 1 µM of this compound resulted in a greater than 70% decrease in p53 (S15) phosphorylation.[4]
Q4: How specific is this compound for ATM?
A4: this compound is highly selective for ATM over other related kinases. For example, its IC50 values for DNA-PKcs and ATR are 1.7 µM and >10 µM, respectively, which are significantly higher than for ATM (6.3 nM).[3][4] It has also shown little to no activity against a large panel of other protein kinases.[13]
Q5: Can inhibition of ATM by this compound have different cellular effects than the absence of ATM protein (as in Ataxia-Telangiectasia patients)?
A5: Yes, studies have shown that inhibiting ATM kinase activity with small molecules like this compound can lead to different phenotypes compared to cells that lack the ATM protein entirely. For example, this compound has been shown to disrupt DNA damage-induced sister chromatid exchange (SCE), a phenotype not observed in ATM-deficient cells.[14] This suggests that kinase-inactive ATM may have functions that are distinct from the complete absence of the protein.
Experimental Protocols and Data
ATM Signaling Pathway
The following diagram illustrates the central role of ATM in the DNA damage response and highlights the downstream markers that can be used to validate its inhibition by this compound.
References
- 1. Improved ataxia telangiectasia mutated kinase inhibitor KU60019 provides a promising treatment strategy for non-invasive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved ATM kinase inhibitor this compound radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Development of a Validated Immunofluorescence Assay for γH2AX as a Pharmacodynamic Marker of Topoisomerase I Inhibitor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytometry of ATM Activation and Histone H2AX Phosphorylation to Estimate Extent of DNA Damage Induced by Exogenous Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radiofluorination of a highly potent ATM inhibitor as a potential PET imaging agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The ATM substrate KAP1 controls DNA repair in heterochromatin: Regulation by HP1 proteins and Serine 473/824 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phospho-KAP-1 (Ser824) Antibody | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. The ATM substrate KAP1 controls DNA repair in heterochromatin: regulation by HP1 proteins and serine 473/824 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 14. Inhibition of ATM kinase activity does not phenocopy ATM protein disruption: Implications for the clinical utility of ATM kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to ATM Inhibitors: KU-60019 versus AZD0156 for In Vivo Research
<
Mechanism of Action: Targeting the DNA Damage Response
Both KU-60019 and AZD0156 are potent and selective inhibitors of the ATM kinase.[1][2] Upon DNA double-strand breaks (DSBs), typically induced by ionizing radiation (IR) or certain chemotherapies, the ATM kinase is activated. It then phosphorylates a cascade of downstream substrate proteins, including CHK2, p53, and H2AX, to initiate cell cycle arrest, DNA repair, or apoptosis. By inhibiting ATM, these compounds prevent the cell from repairing DNA damage, ultimately leading to mitotic catastrophe and cell death, thereby sensitizing cancerous tissue to DNA-damaging agents.
Caption: ATM signaling pathway and points of inhibition.
In Vivo Efficacy and Administration
Both compounds have demonstrated efficacy in sensitizing tumors to DNA-damaging agents in preclinical xenograft models. However, their application contexts and reported delivery methods differ significantly.
AZD0156 is noted for its high oral bioavailability, making it suitable for systemic administration in clinical and preclinical settings.[3][4] It has been shown to potentiate the effects of both radiation and the PARP inhibitor olaparib in vivo.[3][5] For example, in a lung cancer xenograft model, systemic delivery of AZD0156 enhanced the tumor growth inhibitory effects of radiation.[1][4] It has also been shown to improve the efficacy of olaparib in patient-derived triple-negative breast cancer xenograft models.[3][5]
This compound , while a highly potent second-generation inhibitor, has been noted for low aqueous solubility and oral bioavailability, which can be a barrier to clinical application.[1][6] Consequently, in vivo studies with this compound, particularly in glioblastoma models, have often utilized direct intratumoral delivery methods like convection-enhanced delivery (CED) or osmotic pumps to bypass the blood-brain barrier and achieve effective local concentrations.[2][7] These studies have shown that the combination of this compound and radiation can significantly increase the survival of mice with orthotopic human glioma xenografts.[2][8]
Comparative Data from In Vivo Studies
| Compound | Cancer Model | Combination Agent | Dosing & Administration | Key In Vivo Outcome | Reference |
| AZD0156 | Lung Cancer Xenograft (NCI-H441) | Radiation (2 Gy) | 25 mg/kg, oral (PO), daily for 3 days/week | Enhanced tumor growth inhibition compared to radiation alone. | [1][9] |
| AZD0156 | TNBC PDX (HBCx-10) | Olaparib (50 mg/kg, PO) | 12.5 mg/kg, oral (PO), twice daily for 3 days | Significantly improved tumor growth inhibition compared to olaparib alone. | [1][10] |
| AZD0156 | Colorectal Cancer PDX | Irinotecan | Not specified | Increased tumor growth inhibition compared to single-agent therapy in some models. | [10] |
| This compound | Glioblastoma Orthotopic Xenograft (U87, U1242) | Radiation (2.5 - 5 Gy) | Intratumoral via osmotic pump or CED (e.g., 250 µM) | 2- to 3-fold increased survival in mice compared to controls. | [2][11] |
| This compound | Glioblastoma Orthotopic Xenograft (COMI GB) | Radiation (0.5 - 2.5 Gy) | Intratumoral via CED (12.5-20 µl of 250 µM) | Reduced pATM foci in tumors and significantly longer survival. | [11] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon preclinical research. Below are representative protocols derived from published studies.
AZD0156 with Radiation in a Lung Xenograft Model
-
Animal Model : Female athymic nude mice (nu/nu).
-
Tumor Implantation : 1 x 10⁷ NCI-H441 cells in 50% Matrigel are injected subcutaneously into the flank.
-
Tumor Growth and Randomization : Tumor volumes are monitored. When tumors reach a mean volume of ~150-200 mm³, mice are randomized into treatment groups.
-
Treatment Regimen :
-
Vehicle Control : Administered orally.
-
AZD0156 : Dosed orally (e.g., 25 mg/kg) daily for three consecutive days per week.
-
Radiation : A single dose of 2 Gy is delivered locally to the tumor using an irradiator.
-
Combination : AZD0156 is administered 1 hour prior to the delivery of the radiation dose.
-
-
Endpoint : Tumor volumes are measured regularly (e.g., twice weekly). The study endpoint is typically defined by tumor volume (e.g., 1500 mm³) or signs of morbidity.
This compound with Radiation in a Glioblastoma Orthotopic Model
-
Animal Model : Immunodeficient mice (e.g., NOD-scid).
-
Tumor Implantation : Human glioma cells (e.g., U87) expressing a reporter gene like luciferase are stereotactically injected into the mouse brain.
-
Tumor Growth Monitoring : Tumor growth is monitored via bioluminescence imaging.
-
Treatment Regimen :
-
Drug Delivery : An osmotic pump is implanted subcutaneously, connected to a cannula stereotactically placed at the tumor site for continuous intratumoral infusion of this compound (dissolved in a vehicle like 2.5% ethanol in saline) or vehicle alone.
-
Radiation : Mice receive fractionated doses of whole-brain irradiation (e.g., 2.5 Gy on specified days).
-
-
Endpoint : The primary endpoint is mouse survival, monitored daily.
Caption: Generalized workflow for in vivo xenograft studies.
Selectivity and Potency
Both compounds are highly potent ATM inhibitors. In cell-based assays, AZD0156 inhibits ATM with an IC50 of 0.58 nmol/L.[1][12] this compound has a reported IC50 of 6.3 nM.[8] this compound is reported to be over 10-fold more effective than its predecessor, KU-55933, at blocking radiation-induced phosphorylation of ATM targets.[13] AZD0156 is reported to be >1,000-fold more selective for ATM over related kinases such as ATR and DNA-PK.[12]
Summary and Conclusion
The choice between this compound and AZD0156 for in vivo research depends heavily on the experimental design and research question.
-
AZD0156 is the compound of choice for studies requiring systemic administration due to its high oral bioavailability.[3] Its development for clinical trials means its pharmacokinetic and pharmacodynamic properties are well-characterized, making it a translationally relevant tool for investigating combination therapies with systemic agents like PARP inhibitors or standard chemotherapies.[1][9]
-
This compound is an extremely potent tool compound, ideal for preclinical models where local tumor administration is feasible, such as in orthotopic brain tumor studies.[2][7] Its use has been pivotal in establishing the proof-of-concept that ATM inhibition can effectively radiosensitize tumors in vivo, particularly those with specific genetic backgrounds like p53 mutations.[2][10]
For researchers aiming to model systemic human cancer therapy, AZD0156 offers a more clinically analogous profile. For fundamental research focused on potent, localized target inhibition, particularly in central nervous system tumors, this compound remains a valuable and well-documented option.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Pharmacology of the ATM Inhibitor AZD0156: Potentiation of Irradiation and Olaparib Responses Preclinically - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Pharmacology of the ATM Inhibitor AZD0156: Potentiation of Irradiation and Olaparib Responses Preclinically | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. The Development of ATM Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ATM Inhibitor, KU 60019 - CAS 925701-46-8 - Calbiochem | 531978 [merckmillipore.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ATM kinase inhibitor AZD0156 in combination with irinotecan and 5-fluorouracil in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Improved ATM kinase inhibitor this compound radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of KU-60019 and Dedicated DNA-PK Inhibitors in Cellular Signaling and Repair
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the ATM inhibitor KU-60019 and prominent DNA-PK inhibitors. This analysis is supported by experimental data to delineate their respective potencies, selectivities, and mechanisms of action in the context of the DNA damage response.
In the intricate network of cellular responses to DNA damage, the kinases ATM (Ataxia-Telangiectasia Mutated) and DNA-PK (DNA-dependent Protein Kinase) play pivotal, yet distinct, roles. While both are members of the phosphatidylinositol 3-kinase-related kinase (PIKK) family, their primary functions diverge. ATM is a principal transducer of the DNA double-strand break (DSB) signal, activating a broad range of downstream targets to orchestrate cell cycle arrest, DNA repair, and apoptosis. DNA-PK, on the other hand, is a cornerstone of the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DSBs in human cells.
This guide clarifies the significant distinction between the ATM inhibitor this compound and true DNA-PK inhibitors, providing a comparative framework for their application in research and therapeutic development.
Performance Comparison: this compound vs. DNA-PK Inhibitors
This compound is a potent and highly selective inhibitor of ATM kinase.[1][2] Its inhibitory action against DNA-PK is significantly weaker, underscoring its specificity for ATM. In contrast, inhibitors such as NU7441, M3814 (Peposertib), and AZD7648 have been specifically developed to target DNA-PK with high potency. The following table summarizes the comparative inhibitory concentrations (IC50) of these compounds, highlighting their respective selectivities.
| Inhibitor | Primary Target | IC50 (DNA-PK) | IC50 (ATM) | Selectivity (DNA-PK vs. ATM) |
| This compound | ATM | 1.7 µM[1][2] | 6.3 nM[1][2] | ~270-fold more selective for ATM |
| NU7441 (KU-57788) | DNA-PK | 14 nM | >100-fold selective for DNA-PK | >100-fold |
| M3814 (Peposertib) | DNA-PK | ~2.8 nM | - | High |
| AZD7648 | DNA-PK | 0.6 nM[1] | >100-fold selective for DNA-PK | >100-fold[1] |
Note: IC50 values can vary depending on the specific assay conditions.
Signaling Pathways and Inhibitor Action
The differential targeting of ATM and DNA-PK by these inhibitors has profound consequences for cellular responses to DNA damage.
DNA-PK and the Non-Homologous End Joining (NHEJ) Pathway
DNA-PK is a critical component of the NHEJ machinery.[3] Upon a DNA double-strand break, the Ku70/80 heterodimer rapidly binds to the broken DNA ends and recruits the catalytic subunit, DNA-PKcs. This recruitment activates the kinase function of DNA-PKcs, leading to the phosphorylation of itself and other downstream targets to facilitate the ligation of the broken ends.[3] DNA-PK inhibitors block this kinase activity, thereby preventing the completion of NHEJ.
Figure 1: Simplified schematic of the DNA-PK-mediated Non-Homologous End Joining (NHEJ) pathway and the point of intervention for DNA-PK inhibitors.
Experimental Workflow for Inhibitor Comparison
A systematic approach is required to compare the efficacy and specificity of kinase inhibitors. The following workflow outlines the key experimental stages for a comparative analysis of this compound and DNA-PK inhibitors.
Figure 2: A logical workflow for the comparative analysis of kinase inhibitors, from initial biochemical screening to functional cellular assays.
Experimental Protocols
In Vitro DNA-PK Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the kinase activity of purified DNA-PK in a cell-free system.
Materials:
-
Purified human DNA-PK enzyme
-
DNA-PK substrate peptide (e.g., a p53-derived peptide)
-
[γ-³²P]ATP or a suitable non-radioactive ATP analog and detection system (e.g., ADP-Glo™)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/ml BSA)
-
Activating DNA (e.g., calf thymus DNA)
-
Test inhibitors (this compound and DNA-PK inhibitors)
-
96-well plates
-
Phosphocellulose paper and wash buffers (for radioactive assays) or a luminometer (for non-radioactive assays)
Procedure:
-
Prepare serial dilutions of the test inhibitors in the kinase reaction buffer.
-
In a 96-well plate, add the purified DNA-PK enzyme and the activating DNA to each well.
-
Add the serially diluted inhibitors to the respective wells. Include a vehicle control (e.g., DMSO) and a no-enzyme control.
-
Pre-incubate the enzyme with the inhibitors for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and [γ-³²P]ATP (or cold ATP for non-radioactive assays).
-
Incubate the reaction for a specified time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction (e.g., by adding a stop solution like 30% acetic acid for radioactive assays).
-
For radioactive assays, spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter. For non-radioactive assays like ADP-Glo™, follow the manufacturer's protocol to measure the generated ADP signal.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis of DNA-PK Pathway Activation
This method is used to assess the phosphorylation status of DNA-PK and its downstream targets in cells treated with inhibitors.
Materials:
-
Cell culture reagents
-
Test inhibitors
-
DNA damaging agent (e.g., ionizing radiation, etoposide)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-DNA-PKcs (Ser2056), anti-total DNA-PKcs, anti-γ-H2AX, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with the desired concentrations of inhibitors for a specified time.
-
Induce DNA damage (e.g., by exposing cells to ionizing radiation).
-
After a designated post-treatment period, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative levels of protein phosphorylation.
Cell Viability Assay
This assay measures the effect of the inhibitors on cell proliferation and survival.
Materials:
-
Cell lines of interest
-
96-well cell culture plates
-
Test inhibitors
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Seed a known number of cells into each well of a 96-well plate and allow them to attach overnight.
-
Add serial dilutions of the test inhibitors to the wells. Include a vehicle control.
-
Incubate the cells for a defined period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development or signal generation.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value for each inhibitor.
Conclusion
The comparative analysis clearly demonstrates that this compound is a highly specific ATM inhibitor with minimal activity against DNA-PK. In contrast, compounds like NU7441, M3814, and AZD7648 are potent and selective inhibitors of DNA-PK. This distinction is crucial for the design and interpretation of experiments aimed at elucidating the specific roles of ATM and DNA-PK in the DNA damage response. For researchers investigating the NHEJ pathway or seeking to potentiate the effects of DNA-damaging agents through the inhibition of this repair mechanism, the use of dedicated DNA-PK inhibitors is paramount. The experimental protocols provided herein offer a robust framework for the continued evaluation and characterization of these and other kinase inhibitors in the field of cancer biology and drug discovery.
References
KU-60019 Demonstrates High Specificity for ATM Kinase in Panel Screens
For researchers in kinase drug discovery and cell signaling, the specificity of a chemical probe is paramount. This guide provides a comparative analysis of KU-60019, a potent inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, detailing its performance against a broad panel of kinases and comparing it to other relevant inhibitors.
This compound, a second-generation ATM inhibitor, exhibits exceptional potency and selectivity for its primary target. In comprehensive kinase panel screens, this compound has been shown to be a highly specific inhibitor of ATM, a critical regulator of the DNA damage response (DDR) pathway. This specificity is crucial for minimizing off-target effects and ensuring that experimental results are directly attributable to the inhibition of ATM.
Comparative Kinase Inhibition Profile
Experimental data from in vitro kinase assays demonstrate the superior selectivity of this compound for ATM over other closely related kinases in the PI3K-like kinase (PIKK) family, such as DNA-dependent protein kinase (DNA-PKcs) and Ataxia-Telangiectasia and Rad3-related (ATR). The half-maximal inhibitory concentration (IC50) for this compound against ATM is in the low nanomolar range, showcasing its high potency.
| Kinase Target | This compound IC50 | KU-55933 IC50 | Selectivity Fold (this compound vs. ATM) |
| ATM | 6.3 nM [1][2][3][4][5] | 13 nM[4] | 1x |
| DNA-PKcs | 1.7 µM[1][2] | Not widely reported | ~270x[1][2] |
| ATR | >10 µM[1][2] | Not widely reported | >1600x[1][2] |
This table summarizes the IC50 values of this compound and its predecessor, KU-55933, against key PIKK family kinases. The data highlights the significantly improved potency and selectivity of this compound for ATM.
Furthermore, this compound has been profiled against a large panel of 229 different protein kinases at a concentration of 1 µM and displayed little to no inhibitory activity, underscoring its remarkable specificity.[3][4][5] This broad-spectrum analysis provides a high degree of confidence that the biological effects observed upon treatment with this compound are a direct consequence of ATM inhibition.
Experimental Protocols
To ensure the reproducibility and accuracy of kinase inhibition data, standardized experimental protocols are essential. The following outlines a typical methodology for an in vitro radiometric kinase assay used to determine the IC50 values of inhibitors like this compound.
In Vitro Radiometric Kinase Assay Protocol
This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by the kinase.
Materials:
-
Purified recombinant kinase (e.g., ATM)
-
Substrate peptide specific for the kinase
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.4, 50 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP
-
Non-radiolabeled ATP
-
Kinase inhibitor (e.g., this compound) dissolved in DMSO
-
Phosphocellulose paper
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of the kinase inhibitor in DMSO.
-
In a reaction tube, combine the kinase, substrate peptide, and kinase reaction buffer.
-
Add the diluted inhibitor or DMSO (for the control) to the reaction mixture and incubate for a short period (e.g., 10 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Allow the reaction to proceed for a defined period (e.g., 20 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unincorporated [γ-³²P]ATP will not.
-
Wash the phosphocellulose paper multiple times with the wash buffer to remove any unbound [γ-³²P]ATP.
-
Dry the phosphocellulose paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizing the Experimental Workflow and Signaling Pathway
To provide a clearer understanding of the experimental process and the biological context of this compound's action, the following diagrams have been generated using the DOT language.
Caption: Workflow for in vitro radiometric kinase assay.
Caption: ATM signaling pathway and the inhibitory action of this compound.
References
The Radiosensitizing Potential of KU-60019 and Novel DNA Damage Response Inhibitors in Glioblastoma Patient-Derived Xenografts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The intrinsic resistance of glioblastoma (GBM) to radiotherapy remains a critical obstacle in treating this aggressive brain tumor. A promising strategy to overcome this challenge lies in the pharmacological inhibition of the DNA damage response (DDR), thereby sensitizing tumor cells to the cytotoxic effects of ionizing radiation. This guide provides a comparative analysis of the pioneering ATM inhibitor, KU-60019, and its successors, alongside other key DDR inhibitors, focusing on their radiosensitizing effects in clinically relevant patient-derived xenograft (PDX) models of GBM.
Introduction to Radiosensitization in Glioblastoma
Glioblastoma is characterized by its diffuse infiltration into the brain and its remarkable ability to repair radiation-induced DNA damage, leading to tumor recurrence. The DDR is a complex network of signaling pathways that detect and repair DNA lesions. Key kinases in these pathways, including Ataxia-Telangiectasia Mutated (ATM), Ataxia-Telangiectasia and Rad3-related (ATR), and DNA-dependent Protein Kinase (DNA-PK), represent prime therapeutic targets for radiosensitization.
This compound, a potent and specific inhibitor of the ATM kinase, has been instrumental in validating this therapeutic concept. Foundational preclinical studies with this compound in glioma cell line xenografts demonstrated significant radiosensitization, paving the way for the development of next-generation ATM inhibitors and the exploration of other DDR targets. While direct studies of this compound in GBM PDX models are not extensively reported, its early promise has been largely recapitulated and advanced by newer agents in these more clinically predictive models.
This guide compares the preclinical efficacy of inhibiting three central DDR pathways—ATM, DNA-PK, and ATR—in GBM PDX models, providing a framework for evaluating their potential as clinical radiosensitizers.
Comparative Efficacy of DDR Inhibitors in GBM PDX Models
The following tables summarize the quantitative data from preclinical studies of various DDR inhibitors in orthotopic GBM patient-derived xenograft models. These studies highlight the survival benefits and key molecular effects of combining these agents with radiotherapy.
| Inhibitor | Target | PDX Model(s) | Treatment Regimen | Median Survival Increase (Combination vs. Radiation Alone) | Key Findings |
| AZD1390 | ATM | GBM12, GBM39, GBM43 (p53-mutant); Other p53-wt models | 20 mg/kg, oral, daily before each radiation fraction (2 Gy x 5) | Significant survival extension in 6 out of 10 PDX models, with a more pronounced effect in p53-mutant models (mean survival ratio of 2.3 vs. 1.6 for radiation alone)[1] | Radiosensitizing effects are more significant in p53-mutant GBM.[1] AZD1390 effectively crosses the blood-brain barrier. |
| Peposertib (M3814) | DNA-PK | GBM10, GBM46, GBM120 | 125 mg/kg, oral, twice daily during radiation (3.5 Gy x 5) | Significant survival increase in GBM120, but not in GBM10. | Differential radiosensitization observed among different PDX models, potentially linked to TP53 status. |
| Gartisertib (M4344) | ATR | 12 patient-derived glioblastoma cell lines (in vitro data) | In vitro: Combination with TMZ and RT | Significantly enhanced cell death in combination with TMZ and RT in vitro.[2][3] | Sensitivity associated with the frequency of DDR mutations.[2][3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical studies. Below are generalized protocols for key experiments cited in this guide, based on published literature.
Establishment of Orthotopic Glioblastoma Patient-Derived Xenografts
-
Tumor Tissue Acquisition: Freshly resected glioblastoma tissue is obtained from consenting patients.
-
Cell Culture: A portion of the tumor is mechanically and enzymatically dissociated to establish primary cell cultures. These cells are often grown as neurospheres in serum-free media supplemented with growth factors (EGF and bFGF) to enrich for glioma stem-like cells.
-
Intracranial Implantation: Early passage GBM cells (typically 3 x 10^5 cells) are stereotactically injected into the brains of immunodeficient mice (e.g., athymic nude mice).
-
Tumor Growth Monitoring: Tumor engraftment and growth are monitored non-invasively using bioluminescence imaging (for luciferase-expressing cells) or magnetic resonance imaging (MRI).
Drug Administration and Radiotherapy
-
Drug Formulation and Administration:
-
AZD1390: Formulated as a suspension and administered orally (e.g., 20 mg/kg) daily, typically one hour before irradiation.[4]
-
Peposertib: Administered orally (e.g., 125 mg/kg) twice daily during the course of radiation treatment.
-
-
Irradiation Procedure:
-
Mice with established orthotopic tumors are irradiated.
-
Whole-brain or stereotactic radiotherapy is delivered using a small animal irradiator.
-
Fractionated radiation schedules are commonly used to mimic clinical practice (e.g., 2 Gy daily for 5 days or 3.5 Gy daily for 5 days).[1]
-
Assessment of Radiosensitizing Effect
-
Survival Studies: The primary endpoint is typically median or overall survival. Kaplan-Meier survival curves are generated, and statistical analyses (e.g., log-rank test) are used to compare survival between treatment groups.
-
Pharmacodynamic Studies:
-
Tumor and brain tissue are collected at specific time points after treatment.
-
Western blotting or immunohistochemistry is performed to assess the inhibition of the target kinase (e.g., phosphorylation of ATM, DNA-PKcs, or CHK1) and downstream markers of DNA damage (e.g., γH2AX).
-
-
Tumor Growth Delay: Tumor volume is measured over time using imaging, and the time for tumors to reach a specific size is compared between treatment groups.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, visualize the targeted signaling pathways and a typical experimental workflow for evaluating radiosensitizers in PDX models.
Caption: Simplified overview of the ATM, DNA-PK, and ATR signaling pathways in response to DNA double-strand breaks.
Caption: General experimental workflow for evaluating radiosensitizers in patient-derived xenograft models.
Conclusion
The inhibition of DNA damage response pathways presents a compelling strategy to enhance the efficacy of radiotherapy in glioblastoma. The pioneering work with the ATM inhibitor this compound laid the groundwork for the development of a new class of radiosensitizers. Comparative analysis of newer agents targeting ATM (AZD1390), DNA-PK (peposertib), and ATR (gartisertib) in patient-derived xenograft models reveals significant preclinical activity, with nuances in their efficacy potentially linked to the genetic background of the tumors, such as p53 status.
This guide provides researchers and drug development professionals with a comparative overview of the performance of these DDR inhibitors, supported by experimental data from clinically relevant PDX models. The provided methodologies and pathway diagrams offer a foundational understanding for future research and development in this critical area of oncology. Continued investigation into these and other DDR inhibitors, with a focus on biomarker-driven patient selection, holds the promise of improving outcomes for individuals with glioblastoma.
References
- 1. igmm.cnrs.fr [igmm.cnrs.fr]
- 2. Glioblastoma recurrent cells switch between ATM and ATR pathway as an alternative strategy to survive radiation stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The brain-penetrant clinical ATM inhibitor AZD1390 radiosensitizes and improves survival of preclinical brain tumor models - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of KU-60019's Anti-Invasive Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-invasive properties of the Ataxia Telangiectasia Mutated (ATM) kinase inhibitor, KU-60019, against other ATM inhibitors. The data presented is sourced from various in vitro studies, offering a cross-validation of its efficacy in different cancer cell lines and assays. Detailed experimental protocols and signaling pathway diagrams are included to support the interpretation of the presented data.
Executive Summary
This compound has demonstrated significant anti-invasive and anti-migratory properties in various cancer cell models, including glioma and breast cancer.[1] This guide consolidates quantitative data from key studies to facilitate a direct comparison of this compound with its predecessor, KU-55933, and another ATM inhibitor, CP-466722. The evidence suggests that this compound is a potent inhibitor of cancer cell invasion, acting through the modulation of key signaling pathways such as AKT and MEK/ERK.
Comparative Data on Anti-Invasive Properties of ATM Inhibitors
The following tables summarize the quantitative data on the inhibition of cancer cell migration and invasion by this compound and other relevant ATM inhibitors.
Table 1: Inhibition of Cancer Cell Migration
| Inhibitor | Cell Line | Assay Type | Concentration | % Inhibition of Migration | Reference |
| This compound | U87 Glioma | Boyden Chamber | 1 µM | ≥70% | Gaffney et al., 2009[1] |
| 3 µM | ≥70% | Gaffney et al., 2009[1] | |||
| 10 µM | ≥70% | Gaffney et al., 2009[1] | |||
| This compound | U1242 Glioma | Scratch Assay | 3 µM | ~50% slower gap closure at 10h | Gaffney et al., 2009 |
Table 2: Inhibition of Cancer Cell Invasion
| Inhibitor | Cell Line | Assay Type | Concentration | % Inhibition of Invasion | Reference |
| This compound | U87 Glioma | Boyden Chamber (Matrigel) | 3 µM | ~60% | Gaffney et al., 2009[1] |
| This compound | U1242 Glioma | Boyden Chamber (Matrigel) | 3 µM | Significant Reduction | Gaffney et al., 2009 |
| CP-466722 | A549cisR (Cisplatin-Resistant Lung Cancer) | Transwell Invasion Assay | Not Specified | Significant Weakening | Chen et al., 2019 |
| CP-466722 | H157cisR (Cisplatin-Resistant Lung Cancer) | Transwell Invasion Assay | Not Specified | Significant Weakening | Chen et al., 2019 |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways implicated in this compound's anti-invasive effects and the general workflows of the experimental assays used in the cited studies.
Detailed Experimental Protocols
Boyden Chamber (Transwell) Invasion Assay
This assay is a widely accepted method for quantifying cell invasion through an extracellular matrix barrier.[2][3]
-
Preparation of Inserts: Transwell inserts with an 8.0 µm pore size are coated with a thin layer of Matrigel (a basement membrane extract) and allowed to solidify in a cell culture incubator. This simulates the extracellular matrix that cells must degrade and migrate through during invasion.[4]
-
Cell Seeding: Cancer cells are harvested, washed, and resuspended in a serum-free medium. A specific number of cells (e.g., 5 x 10^4 cells/well) are then seeded into the upper chamber of the Matrigel-coated inserts.
-
Chemoattractant: The lower chamber of the well is filled with a medium containing a chemoattractant, typically fetal bovine serum (FBS), to stimulate cell migration.
-
Inhibitor Treatment: The ATM inhibitor (e.g., this compound) is added to both the upper and lower chambers at the desired concentrations.
-
Incubation: The plates are incubated for a period of 24 to 48 hours to allow for cell invasion.
-
Analysis:
-
Non-invading cells on the upper surface of the membrane are removed with a cotton swab.
-
Invading cells on the lower surface of the membrane are fixed (e.g., with methanol) and stained (e.g., with crystal violet).
-
The stained cells are then counted under a microscope in several random fields of view. The percentage of invasion inhibition is calculated by comparing the number of invading cells in the treated groups to the untreated control.
-
Scratch (Wound Healing) Assay
This assay is a straightforward method to assess collective cell migration.[5]
-
Cell Seeding: Cells are seeded in a culture plate and grown to form a confluent monolayer.
-
Creating the "Wound": A sterile pipette tip is used to create a straight "scratch" or cell-free gap in the monolayer.
-
Inhibitor Treatment: The culture medium is replaced with fresh medium containing the ATM inhibitor at various concentrations.
-
Image Acquisition: The scratch is imaged at time zero and then at regular intervals (e.g., every 6-12 hours) using a microscope equipped with a camera.
-
Analysis: The width of the scratch is measured at different points for each time point using image analysis software (e.g., ImageJ). The rate of wound closure is then calculated to determine the effect of the inhibitor on cell migration.
Conclusion
The available data strongly supports the anti-invasive and anti-migratory properties of this compound in vitro. Its ability to inhibit these key processes in cancer progression, in addition to its well-documented radiosensitizing effects, makes it a promising candidate for further investigation in cancer therapy. While direct comparative data with other ATM inhibitors on invasion is limited, the existing evidence suggests that this compound is a potent agent in this regard. Further studies directly comparing the anti-invasive efficacy of this compound with newer generation ATM inhibitors like AZD0156 would be valuable for a more complete understanding of their relative therapeutic potential.
References
- 1. Improved ATM kinase inhibitor this compound radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Improved ATM kinase inhibitor this compound radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Robust and Standardized Approach to Quantify Wound Closure Using the Scratch Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro cell migration quantification method for scratch assays - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of KU-60019 and KU-55933 in Glioma Models
In the landscape of targeted cancer therapeutics, the inhibition of the Ataxia-Telangiectasia Mutated (ATM) kinase presents a promising strategy for sensitizing glioma cells to radiation therapy. ATM plays a pivotal role in the DNA damage response (DDR), and its inhibition can abrogate the repair of radiation-induced DNA double-strand breaks, leading to enhanced tumor cell death. This guide provides a detailed, head-to-head comparison of two notable ATM inhibitors, KU-55933 and its improved analogue, KU-60019, in the context of glioma models.
Executive Summary
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data from comparative studies of this compound and KU-55933 in glioma cell lines.
Table 1: In Vitro Potency and Radiosensitization
| Parameter | This compound | KU-55933 | Cell Line(s) | Reference |
| Ki Value | Lower than KU-55933 | Higher than this compound | Not Specified | [1][2] |
| IC50 Value | Approximately half of KU-55933 | Higher than this compound | Not Specified | [1][2] |
| Dose Enhancement Ratio (DER) at 10 µM | 4.4 | 1.6 | U87 | [1] |
| Dose Enhancement Ratio (DER) at 1 µM | 1.7 | Not Determined | U87 | [1] |
| Inhibition of Radiation-Induced p53 (S15) Phosphorylation | Complete inhibition at 3 µM | Complete inhibition at 10 µM | U87 | [1] |
| Inhibition of Radiation-Induced CHK2 (T68) Phosphorylation | Complete inhibition at 3 µM | Not as effective at lower concentrations | U1242 | [1] |
Table 2: In Vivo Efficacy of this compound in Orthotopic Glioma Models
| Treatment Group | Mean Survival (Days) | Glioma Model | Reference |
| No Treatment | 27 ± 4 | U1242/luc-GFP | [3] |
| This compound alone | 35 ± 4 | U1242/luc-GFP | [3] |
| 5 Gy Radiation alone | 34 ± 1 | U1242/luc-GFP | [3] |
| This compound + 5 Gy Radiation | 109 ± 94 | U1242/luc-GFP | [3] |
| No Treatment | 42 | U87/p53-281G | [3] |
| This compound alone | 51 | U87/p53-281G | [3] |
| Radiation alone | 44 | U87/p53-281G | [3] |
| This compound + Radiation | >160 | U87/p53-281G | [3] |
Signaling Pathways and Mechanisms of Action
Both this compound and KU-55933 function by inhibiting the kinase activity of ATM. This action disrupts the DNA damage response, a critical pathway for cell survival following genotoxic stress such as ionizing radiation. This compound has been shown to be approximately 10-fold more effective than KU-55933 at blocking the radiation-induced phosphorylation of key ATM targets in human glioma cells.[1][2] Beyond its role in the DDR, ATM inhibition by this compound also impacts pro-survival signaling pathways, notably by reducing the phosphorylation of AKT at serine 473.[1][2] This suggests a broader mechanism of action that includes the modulation of glioma cell migration and invasion.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the comparison of this compound and KU-55933.
Cell Culture and Treatments
Human malignant glioma cell lines, such as U87 and U1242, were cultured in α-MEM medium supplemented with 10% FBS and antibiotics. For experimental treatments, cells were exposed to the indicated concentrations of this compound or KU-55933 for a specified duration (e.g., 1 hour) prior to irradiation.[1]
Western Blotting
To assess the inhibition of ATM targets, cells were treated with the inhibitors and/or radiation, and then lysed. Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated forms of ATM targets (e.g., p-p53 (S15), p-CHK2 (T68), p-AKT (S473)) and total protein levels for normalization.[1]
Radiosensitization Assay (Trypan Blue/Flow Cytometry)
A novel assay combining Trypan blue viability staining with flow cytometry was used to determine the dose-enhancement ratios (DERs). Cells were treated with the inhibitors and irradiated. After a set period (e.g., 7 days for U87), surviving fractions were determined. The DER was calculated as the radiation dose in the absence of the drug that produces a given level of cell kill divided by the radiation dose in the presence of the drug that produces the same level of cell kill.[1]
In Vivo Orthotopic Glioma Model
Human glioma cells (e.g., U1242/luc-GFP or U87) were intracranially injected into immunodeficient mice. Tumor growth was monitored using bioluminescence imaging. This compound was administered via convection-enhanced delivery (CED) directly into the tumor. Mice were then treated with fractionated radiation. Survival was monitored and analyzed using Kaplan-Meier curves.[3]
Conclusion
The available experimental evidence strongly indicates that this compound is a significantly more potent ATM inhibitor than KU-55933 for the treatment of glioma. Its enhanced ability to radiosensitize glioma cells, inhibit the DNA damage response, and modulate pro-survival signaling pathways, coupled with its demonstrated in vivo efficacy, positions this compound as a promising candidate for further preclinical and clinical development. The preferential sensitization of p53-mutant gliomas to this compound also suggests a potential biomarker-driven therapeutic strategy.[3][4][5] Future research will likely focus on optimizing its delivery across the blood-brain barrier and exploring combination therapies to further enhance its anti-glioma activity.
References
- 1. Improved ATM kinase inhibitor this compound radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved ATM kinase inhibitor this compound radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ATM kinase inhibition preferentially sensitizes p53 mutant glioma to ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New drug enhances radiation treatment for brain cancer in preclinical studies | VCU Massey Comprehensive Cancer Center [masseycancercenter.org]
- 5. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Navigating the Safe Disposal of KU-60019: A Procedural Guide
For researchers and drug development professionals, the proper handling and disposal of potent compounds like KU-60019, an ATM kinase inhibitor, are paramount to ensuring laboratory safety and environmental compliance.[1][2][3][4][5] This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound, adhering to standard laboratory chemical waste guidelines.
Understanding this compound: Hazard Profile and Handling
This compound is a potent and selective inhibitor of Ataxia-Telangiectasia Mutated (ATM) kinase, a critical enzyme in the DNA damage response pathway.[6][7][8] While a specific, detailed disposal protocol for this compound is not publicly available, its nature as a bioactive small molecule necessitates its treatment as hazardous chemical waste. The following table summarizes key safety-related information.
| Parameter | Value/Information | Source |
| Chemical Name | rel-2R,6S-dimethyl-N-[5-[6-(4-morpholinyl)-4-oxo-4H-pyran-2-yl]-9H-thioxanthen-2-yl]-4-morpholineacetamide | [6] |
| CAS Number | 925701-46-8 | [6][9][10] |
| Molecular Formula | C₃₀H₃₃N₃O₅S | [6][10] |
| Appearance | Solid, light beige | [10] |
| Solubility | DMSO: 50 mg/mL | [10] |
| Storage | 2-8°C | [10] |
| Toxicity | While specific toxicity data is not readily available, as a potent kinase inhibitor, it should be handled with care to avoid exposure. | [7] |
Experimental Protocols: Safe Disposal Workflow
The disposal of this compound, whether in solid form or dissolved in a solvent like DMSO, must follow established hazardous waste procedures. The following workflow outlines the necessary steps.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure the following PPE is worn:
-
Safety glasses or goggles
-
Chemical-resistant gloves (nitrile or neoprene)
-
Laboratory coat
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect pure this compound powder and any contaminated consumables (e.g., weighing paper, pipette tips) in a designated, properly labeled hazardous waste container.
-
The container must be made of a compatible material (e.g., polyethylene) and have a secure, tight-fitting lid.
-
-
Liquid Waste (DMSO solution):
-
Collect this compound solutions in a designated, labeled hazardous waste container for organic solvents.
-
Do not mix with aqueous waste or other incompatible chemicals.
-
The container should be stored in a secondary containment tray to prevent spills.
-
-
Empty Containers:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[11]
-
The rinseate must be collected and disposed of as hazardous liquid waste.[11]
-
After triple-rinsing, the original labels should be defaced, and the container can be disposed of as regular lab glass or plastic waste, in accordance with institutional guidelines.[11]
-
3. Labeling and Storage:
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and the primary hazard (e.g., "Toxic").
-
Waste containers should be kept closed except when adding waste.[12][13]
-
Store the waste in a designated Satellite Accumulation Area (SAA) that is inspected weekly for leaks.[12][13]
4. Disposal Request:
-
Once the waste container is full or has been accumulating for a specified period (often up to one year for partially filled containers), a pickup request should be submitted to your institution's Environmental Health and Safety (EH&S) or equivalent department.[11][13]
-
Do not dispose of this compound down the drain or in the regular trash.[14][15]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound from generation to final pickup.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific chemical hygiene and waste management plans for detailed local requirements.
References
- 1. The Development of ATM Inhibitors in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are ATM inhibitors and how do they work? [synapse.patsnap.com]
- 3. The Development of ATM Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. KU 60019 | CAS 925701-46-8 | KU60019 | Tocris Bioscience [tocris.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. ATM Inhibitor, KU 60019 [sigmaaldrich.com]
- 11. vumc.org [vumc.org]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. orf.od.nih.gov [orf.od.nih.gov]
- 15. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Essential Safety and Operational Guide for Handling KU-60019
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the safe handling, use, and disposal of KU-60019, a potent and selective inhibitor of Ataxia-Telangiectasia Mutated (ATM) kinase. Adherence to these procedures is critical to ensure personnel safety and maintain experimental integrity.
Immediate Safety and Handling Precautions
While a Safety Data Sheet (SDS) from at least one supplier does not classify this compound as hazardous under the Globally Harmonized System (GHS), its potent biological activity as an ATM kinase inhibitor warrants careful handling. It is prudent to treat this compound as potentially hazardous.
Personal Protective Equipment (PPE)
A risk assessment should be conducted for all procedures involving this compound. The following PPE is recommended as a minimum standard:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or latex gloves (double gloving recommended) | Prevents skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or safety goggles | Protects eyes from splashes of the powder or solutions. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Not generally required when handling small quantities in a well-ventilated area or a chemical fume hood. Use a NIOSH-approved respirator if there is a risk of aerosolization or if handling large quantities. | Minimizes inhalation of the powder. |
Engineering Controls
-
Ventilation: All weighing and initial dilutions of the this compound powder should be performed in a certified chemical fume hood or a powder containment hood.
-
Safety Equipment: An eyewash station and safety shower should be readily accessible in the laboratory.
Operational Plan: From Receipt to Use
A systematic approach to handling this compound from receipt to experimental use is crucial for safety and consistency.
Receipt and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store this compound powder at -20°C, protected from light.
-
Inventory: Maintain a log of the amount of this compound received and used.
Preparation of Stock Solutions
This compound is soluble in DMSO and ethanol. The following table summarizes key solubility and stability data.
| Property | Value | Source |
| Molecular Weight | 547.67 g/mol | --INVALID-LINK-- |
| Solubility in DMSO | ≥ 100 mg/mL | --INVALID-LINK-- |
| Solubility in Ethanol | ≥ 100 mg/mL | --INVALID-LINK-- |
| Stock Solution Stability | 1 year at -80°C, 1 month at -20°C (in solvent) | --INVALID-LINK-- |
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Pre-weighing: Tare a sterile microcentrifuge tube on a precision balance inside a chemical fume hood.
-
Weighing: Carefully add the desired amount of this compound powder to the tube. For 1 mg of this compound, this will yield approximately 182.6 µL of a 10 mM stock solution.
-
Solubilization: Add the calculated volume of anhydrous DMSO to the tube.
-
Mixing: Vortex gently until the powder is completely dissolved.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date, and store at -20°C or -80°C.
Experimental Workflow: Cell-Based Assay
The following diagram and protocol outline a typical workflow for a cell-based assay to evaluate the effect of this compound on the ATM signaling pathway.
Experimental workflow for a cell-based assay with this compound.
Detailed Protocol: Western Blot for ATM Pathway Inhibition
-
Cell Seeding and Culture: Plate cells (e.g., U87 glioma cells) at an appropriate density and allow them to adhere overnight.
-
Preparation of Working Solutions: Dilute the 10 mM this compound stock solution in cell culture medium to the desired final concentrations (e.g., 1 µM, 3 µM, 10 µM).
-
Treatment: Pre-treat the cells with the this compound working solutions for 1 hour. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Induction of DNA Damage: Expose the cells to a source of DNA double-strand breaks, such as ionizing radiation (e.g., 5-10 Gy).
-
Cell Lysis: After the desired post-irradiation time (e.g., 1 hour), wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against proteins in the ATM pathway (e.g., phospho-p53 (Ser15), γ-H2AX (phospho-Ser139), and total p53, H2AX, and a loading control like β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and/or the loading control.
ATM Signaling Pathway and Inhibition by this compound
This compound is a highly potent inhibitor of ATM kinase, a key regulator of the DNA damage response (DDR). The following diagram illustrates the ATM signaling pathway and the point of inhibition by this compound.
ATM signaling pathway and inhibition by this compound.
Disposal Plan
All waste generated from handling this compound and its solutions should be treated as hazardous chemical waste.
Waste Categories and Disposal Procedures
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Labeled hazardous waste container (e.g., "this compound contaminated solid waste") | Includes contaminated gloves, pipette tips, tubes, and weighing paper. |
| Liquid Waste | Labeled hazardous waste container (e.g., "this compound in DMSO/aqueous solution") | Includes unused stock solutions, working solutions, and contaminated media. |
| Sharps Waste | Sharps container | Needles and syringes used for handling this compound solutions. |
General Disposal Guidelines:
-
Segregation: Do not mix this compound waste with other chemical waste streams unless compatible.
-
Labeling: All waste containers must be clearly labeled with the contents, including the concentration of this compound and the solvent (e.g., DMSO).
-
Storage: Store waste containers in a designated, secondary containment area away from incompatible materials.
-
Disposal: Arrange for waste pickup and disposal through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.
By following these guidelines, researchers can safely handle this compound and contribute to a secure laboratory environment. Always consult your institution's specific safety protocols and EHS office for additional guidance.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
